1-(3-Amino-4-chlorophenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-amino-4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELXPDXOZXEXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380866 | |
| Record name | 1-(3-amino-4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79406-57-8 | |
| Record name | 1-(3-amino-4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Amino-4'-chloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Amino-4-chlorophenyl)ethanone (CAS Number: 79406-57-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-(3-Amino-4-chlorophenyl)ethanone, also known as 3-amino-4-chloroacetophenone. It is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds with potential applications in drug discovery. This document outlines its physicochemical properties, detailed synthesis protocols, spectroscopic data, and its utility in the synthesis of biologically active molecules.
Core Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 104-109 °C.[1][2] Its chemical structure consists of an acetophenone core substituted with an amino group at the meta-position and a chlorine atom at the para-position relative to the acetyl group.
| Property | Value | Source(s) |
| CAS Number | 79406-57-8 | [3][4] |
| Molecular Formula | C₈H₈ClNO | [3][4] |
| Molecular Weight | 169.61 g/mol | [3][4] |
| Melting Point | 104-109 °C | [1] |
| Appearance | Solid | [3] |
| SMILES String | CC(=O)c1ccc(Cl)c(N)c1 | [3][4] |
| InChI Key | CELXPDXOZXEXJX-UHFFFAOYSA-N | [3][4] |
Based on the general solubility of substituted acetophenones, this compound is expected to have limited solubility in water but should be soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[1] The presence of the amino group may slightly increase its polarity compared to unsubstituted acetophenone.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 4-chloro-3-nitroacetophenone.
Experimental Protocol: Reduction of 4-chloro-3-nitroacetophenone
This protocol is based on a well-established reduction method using tin(II) chloride.[5]
Materials:
-
4-chloro-3-nitroacetophenone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
30% Sodium hydroxide (NaOH) solution
-
Ether
-
Benzene
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, a mixture of 4-chloro-3-nitroacetophenone (39.8 g) and tin(II) chloride dihydrate (136 g) in concentrated hydrochloric acid (220 ml) is stirred at room temperature for 30 minutes.
-
The reaction is exothermic and the temperature will spontaneously rise to approximately 70 °C before cooling down.
-
After cooling, toluene (200 ml) is added to the reaction mixture.
-
The mixture is then carefully made alkaline by the addition of a 30% sodium hydroxide solution.
-
Ether is added to the biphasic mixture, and the layers are separated.
-
The aqueous layer is extracted two more times with ether.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed by evaporation under reduced pressure to yield a solid residue.
-
The crude product is purified by crystallization from benzene to afford this compound (29.6 g), with a reported melting point of 104-105 °C.[5]
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (proton ortho to acetyl) | ~7.8 | Doublet | 1H |
| Aromatic-H (proton meta to acetyl) | ~7.3 | Doublet of doublets | 1H |
| Aromatic-H (proton ortho to amino) | ~6.8 | Doublet | 1H |
| Amino (-NH₂) | ~4.0-5.0 | Broad singlet | 2H |
| Methyl (-CH₃) | ~2.5 | Singlet | 3H |
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~196 |
| Aromatic C-Cl | ~125-130 |
| Aromatic C-NH₂ | ~145-150 |
| Aromatic C-H | ~115-135 |
| Aromatic C (quaternary) | ~130-140 |
| Methyl (-CH₃) | ~26 |
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.
FT-IR Spectroscopy (Predicted)
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| N-H stretch | 3300-3500 | Two bands, characteristic of a primary amine |
| Aromatic C-H stretch | 3000-3100 | |
| Aliphatic C-H stretch | 2850-3000 | |
| C=O stretch (ketone) | 1670-1690 | Strong absorption |
| Aromatic C=C stretch | 1450-1600 | |
| C-N stretch | 1250-1350 | |
| C-Cl stretch | 600-800 |
Mass Spectrometry (Predicted)
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 169, with a characteristic isotopic pattern [M+2]⁺ at m/z 171 (approximately one-third the intensity of the [M]⁺ peak) due to the presence of the chlorine-37 isotope. A significant fragment would be the loss of the methyl group, resulting in a peak at m/z 154.
Applications in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, some of which have shown promising biological activities. Its bifunctional nature, possessing both an amino group and a ketone, allows for a range of chemical transformations.
Synthesis of 2-Thiazolidinones as Potential BRD4 Inhibitors
One notable application is its use as a precursor for the synthesis of 2-thiazolidinones, which have been investigated as inhibitors of Bromodomain-containing protein 4 (BRD4).[6] BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that play a crucial role in the regulation of gene transcription and are considered important targets in cancer therapy.
The general synthetic approach involves the reaction of this compound with a thioglycolic acid derivative to form the thiazolidinone ring system.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a combustible solid.[3] Standard safety precautions for handling chemical reagents should be followed.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its synthesis is well-established, and its structure provides a convenient scaffold for the generation of diverse libraries of heterocyclic compounds. Further research into the biological activities of its derivatives, particularly in the context of epigenetic targets like BRD4, is a promising area of investigation. This technical guide serves as a foundational resource for researchers and scientists working with this important building block.
References
Technical Guide: Physicochemical Properties of 1-(3-Amino-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Amino-4-chlorophenyl)ethanone, a key intermediate in synthetic chemistry. The information herein is intended to support research and development activities by providing essential data and standardized experimental protocols.
Core Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of this compound (CAS Number: 79406-57-8). It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be confirmed through empirical testing for critical applications.
| Property | Value | Data Type |
| Molecular Formula | C₈H₈ClNO | --- |
| Molecular Weight | 169.61 g/mol | --- |
| CAS Number | 79406-57-8 | --- |
| Appearance | Solid | Experimental[1] |
| Melting Point | 107-109 °C | Experimental[2] |
| Boiling Point | 322.4°C at 760 mmHg | Predicted[3] |
| Solubility | No experimental data available. Generally, related compounds are soluble in organic solvents like ethanol, acetone, and chloroform, with low solubility in water.[4] The amino group may increase solubility in acidic aqueous solutions.[4] | Inferred |
| pKa | No experimental data available. The presence of the amino group suggests basic properties. | Inferred |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.
Melting Point Determination (Capillary Method)
The melting point of a solid is a critical indicator of its purity.[5] A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[5]
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.[6]
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.[5]
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its application in reactions, formulations, and purification processes.[7]
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: The sample is visually inspected for dissolution. Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.
pKa Determination (Potentiometric Titration)
The pKa value provides insight into the ionization state of a molecule at different pH values, which is crucial for understanding its behavior in biological systems and for developing analytical methods.[2]
Methodology:
-
Solution Preparation: A solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if water solubility is low) at a known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amino groups have been protonated.[2]
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound like this compound.
This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to streamline experimental processes and support informed decision-making in research and development.
References
- 1. This compound AldrichCPR 79406-57-8 [sigmaaldrich.com]
- 2. heterocyclics.com [heterocyclics.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 79406-57-8 Name: [xixisys.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1-(3-AMINO-4-CHLOROPHENYL)ETHAN-1-ONE | 79406-57-8 [chemicalbook.com]
- 6. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. combi-blocks.com [combi-blocks.com]
A Technical Guide to 1-(3-Amino-4-chlorophenyl)ethanone and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3-Amino-4-chlorophenyl)ethanone, a key chemical intermediate, and its primary positional isomers. The document details the structural formulas, physicochemical properties, synthetic methodologies, and applications relevant to the fields of medicinal chemistry and materials science.
Core Compound: this compound
This compound is an aromatic ketone featuring an amino and a chloro substituent on the phenyl ring. Its specific substitution pattern makes it a valuable building block in the synthesis of more complex molecules.
Structural Formula:
Caption: Structural formula of this compound.
Physicochemical Properties:
The following table summarizes the key identification and property data for this compound.
| Property | Value | Reference |
| CAS Number | 79406-57-8 | [1] |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES String | CC(=O)c1ccc(Cl)c(N)c1 | [1] |
| InChI Key | CELXPDXOZXEXJX-UHFFFAOYSA-N | [1] |
Positional Isomers of Amino-Chloro-Acetophenone
The biological activity and chemical reactivity of amino-chloro-acetophenone are highly dependent on the substitution pattern on the phenyl ring. The four most common positional isomers are detailed below.
Caption: Key positional isomers of Amino-Chloro-Acetophenone.
Comparative Data of Isomers:
This table provides a comparative summary of the quantitative data for the primary isomers, highlighting the differences in their physical properties and applications.
| Property | 1-(3-Amino-4-chloro) | 1-(4-Amino-3-chloro) | 1-(2-Amino-5-chloro) | 1-(5-Amino-2-chloro) |
| CAS Number | 79406-57-8[1] | 72531-23-8[2] | 1685-19-4[3][4] | 99914-14-4[5] |
| Appearance | Solid[1] | - | Light yellow solid[6] | - |
| Melting Point (°C) | - | - | 65-66[6] | - |
| Boiling Point (°C) | - | 324.6[2] | 305.1 (Predicted)[6] | - |
| Density (g/cm³) | - | 1.3[2] | 1.254 (Predicted)[6] | - |
| Known Applications | Synthetic Building Block | Intermediate for COX-II inhibitors[7] | Antimicrobial, Antiparasitic Research[3] | Intermediate for fluorescent dyes[5] |
Synthetic Approaches and Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a common and logical approach for this class of compounds involves a two-step process starting from the corresponding chloroacetophenone.
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Generalized Experimental Protocol:
This protocol describes a general methodology for the synthesis of this compound based on established chemical transformations.[8][9]
Step 1: Nitration of 4-Chloroacetophenone
-
Reaction Setup: In a flask cooled to 0-5°C in an ice bath, slowly add 4-chloroacetophenone to a stirred mixture of concentrated sulfuric acid.
-
Nitrating Agent Addition: Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise to the solution, ensuring the temperature is maintained below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at a low temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice. The precipitated solid, 1-(4-Chloro-3-nitrophenyl)ethanone, is collected by filtration, washed with cold water until neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of 1-(4-Chloro-3-nitrophenyl)ethanone
-
Reaction Setup: To a flask containing the nitro-intermediate dissolved in a solvent such as ethanol or acetic acid, add a reducing agent. Common reagents include iron powder with hydrochloric acid, tin(II) chloride, or catalytic hydrogenation (H₂ gas with a Palladium on Carbon catalyst).
-
Reaction: Heat the mixture under reflux for several hours. The progress of the reduction of the nitro group to an amino group should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture and filter it to remove the metal catalyst or salts.
-
Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization to yield the final product.
References
- 1. 1-(3-氨基-4-氯苯基)乙酮 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Buy 1-(2-Amino-5-chlorophenyl)ethanone | 1685-19-4 [smolecule.com]
- 4. 1-(2-Amino-5-chlorophenyl)ethanone | C8H8ClNO | CID 13528343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynce.com [biosynce.com]
- 6. Ethanone,1-(2-amino-5-chlorophenyl)- | 1685-19-4 [amp.chemicalbook.com]
- 7. 1-(4-Amino-3-chloro-phenyl)-ethanone | 72531-23-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Solubility of 1-(3-Amino-4-chlorophenyl)ethanone in organic solvents
An In-depth Technical Guide on the Solubility of 1-(3-Amino-4-chlorophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 3'-Amino-4'-chloroacetophenone (CAS No. 79406-57-8), is a substituted acetophenone derivative. Its molecular structure, featuring an aromatic ring, a ketone group, an amino group, and a chlorine atom, makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its solubility in various organic solvents is critical for its application in reaction design, process optimization, purification, and formulation development.
This guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in published literature, this document infers its likely solubility profile based on its chemical structure and data from analogous compounds. Furthermore, it provides a detailed, standard experimental protocol for researchers to determine precise solubility values in their own laboratories.
Solubility Profile of this compound
The presence of the polar amino (-NH₂) and ketone (C=O) groups, combined with the largely non-polar chloro-substituted benzene ring, suggests that this compound will be most soluble in polar aprotic and polar protic organic solvents. Its solubility in non-polar solvents is expected to be lower, and it is likely to be sparingly soluble in water.
Table 1: Estimated Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF) | Soluble | Capable of dipole-dipole interactions with the ketone and chloro groups. |
| Polar Protic | Ethanol, Methanol | Soluble | Capable of hydrogen bonding with the amino group and dipole-dipole interactions.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Good solvation for the chloro-aromatic structure.[1] |
| Ethers | Tetrahydrofuran (THF), MTBE | Moderately Soluble | Can engage in dipole-dipole interactions; solubility is implied by its use in extraction protocols.[3] |
| Aromatic | Toluene, Benzene | Sparingly Soluble | Primarily non-polar interactions; limited affinity for the polar amino and ketone groups. |
| Non-Polar Alkanes | Hexane, Heptane | Insoluble | Lacks favorable interactions with the polar functional groups of the molecule. |
| Aqueous | Water | Sparingly Soluble | The hydrophobic aromatic ring limits solubility, despite the presence of hydrogen-bonding groups.[1][2] |
Experimental Protocol for Solubility Determination
To obtain quantitative data, a standardized experimental method is required. The isothermal saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.
Methodology: Isothermal Saturation Method
This protocol outlines the steps to determine the solubility of this compound at a specific temperature (e.g., 25 °C).
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary and should be determined empirically.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours. This permits the excess solid to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a pre-heated or solvent-rinsed syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.
-
Quantification:
-
Gravimetric Analysis: Accurately weigh the filtered aliquot, then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. Weigh the remaining solid residue. The solubility can be calculated as mass of solute per mass or volume of solvent.
-
Chromatographic Analysis (HPLC): Dilute the filtered aliquot with a suitable mobile phase to a concentration within the calibrated range of an HPLC instrument. Quantify the concentration against a prepared calibration curve. This method is highly accurate and requires less material.
-
-
Data Reporting: Express solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.
Application in Purification: Recrystallization
The solubility characteristics of this compound are fundamental to its purification, particularly through recrystallization. An ideal recrystallization solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. In contrast, impurities should either be insoluble at all temperatures or highly soluble even at low temperatures.
General Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent where the target compound has a steep solubility curve with respect to temperature.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent near its boiling point to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed. As the temperature decreases, the solubility drops, and pure crystals of the compound will form. Cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent.
Visualization of Recrystallization Workflow
The diagram below outlines the logical steps of a typical recrystallization process for purification.
Conclusion
While specific quantitative solubility data for this compound remains to be published, its molecular structure allows for a reliable qualitative assessment. It is expected to be soluble in polar organic solvents and sparingly soluble in water and non-polar solvents. This understanding is crucial for chemists working on the synthesis, purification, and formulation of this important chemical intermediate. For precise quantitative needs, the provided experimental protocol for solubility determination offers a robust and standardized approach. The principles outlined in this guide empower researchers to effectively handle and utilize this compound in a laboratory or industrial setting.
References
Spectroscopic Profile of 1-(3-Amino-4-chlorophenyl)ethanone: A Technical Guide
Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-(3-Amino-4-chlorophenyl)ethanone, a valuable building block in pharmaceutical and chemical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, derived from established spectroscopic principles and analysis of structurally analogous compounds. Detailed, standardized experimental protocols for obtaining such data are also provided for researchers aiming to characterize this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a substituted acetophenone derivative of significant interest in organic synthesis, particularly as a precursor for various heterocyclic compounds with potential biological activities. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and other synthesized compounds. This document serves as a reference guide to the expected spectroscopic characteristics of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established empirical rules, computational models, and comparison with spectral data of similar molecules.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.78 | d | 1H | Ar-H (H-2) |
| ~7.55 | dd | 1H | Ar-H (H-6) |
| ~7.35 | d | 1H | Ar-H (H-5) |
| ~4.20 | br s | 2H | -NH₂ |
| 2.55 | s | 3H | -C(O)CH₃ |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Coupling constants (J) for aromatic protons are expected to be in the range of 8-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~197.0 | C=O |
| ~145.0 | C-NH₂ (C-3) |
| ~135.0 | C-Cl (C-4) |
| ~131.0 | Ar-CH (C-5) |
| ~130.0 | Ar-C (C-1) |
| ~120.0 | Ar-CH (C-6) |
| ~118.0 | Ar-CH (C-2) |
| ~26.5 | -CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1670 | Strong | C=O stretch (aryl ketone) |
| ~1600 | Medium | N-H bend (scissoring) |
| 1580 - 1450 | Medium to Strong | Aromatic C=C stretch |
| ~1360 | Medium | -CH₃ bend |
| ~1250 | Medium | C-N stretch (aromatic amine) |
| ~820 | Strong | C-H out-of-plane bend (substituted benzene) |
| ~750 | Medium | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 169/171 | High | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 154/156 | Medium | [M - CH₃]⁺ |
| 126/128 | Medium | [M - COCH₃]⁺ |
| 99 | Low | [C₆H₄Cl]⁺ |
| 43 | Very High | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.[1]
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube and label it appropriately.[1]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum, typically using a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger sample quantity (20-50 mg) may be necessary.[1] Acquire a proton-decoupled ¹³C NMR spectrum, using an appropriate number of scans.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.[3]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
With the sample in place, collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
-
Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[4]
-
Dilute this stock solution to a final concentration of 1-10 µg/mL with the same or a miscible solvent.[4]
-
The final solution should be free of any particulate matter. Filtration may be necessary.[4]
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer's ion source via direct injection or through a liquid chromatography (LC) system.
-
Set the ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound, aiding in its synthesis, identification, and quality control. It is important to note that the provided data is predictive, and experimental verification is essential for definitive structural elucidation.
References
Navigating the Procurement and Application of 1-(3-Amino-4-chlorophenyl)ethanone: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability, procurement, and synthetic applications of the key pharmaceutical intermediate, 1-(3-Amino-4-chlorophenyl)ethanone. This document provides a detailed overview of suppliers, quantitative data on product specifications, an experimental protocol for its synthesis, and its crucial role in the synthesis of the FDA-approved tyrosine kinase inhibitor, Bosutinib.
Commercial Availability and Suppliers
This compound, also identified by its synonym 3'-Amino-4'-chloroacetophenone and CAS number 79406-57-8, is readily available from a variety of chemical suppliers. The compound is typically offered in solid form with purities suitable for research and development purposes. For ease of comparison, the following table summarizes the offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 79406-57-8 | Not specified; sold as part of a collection of unique chemicals for early discovery research[1] | 1 g[1] |
| TCI America | 3'-Amino-4'-chloroacetophenone | 79406-57-8 | >96.0% (GC)[2] | 1 g, 5 g |
| Apollo Scientific | 3'-Amino-4'-chloroacetophenone | 79406-57-8 | Not specified | 25g, 100g[3] |
| CP Lab Safety | 3'-Amino-4'-chloroacetophenone | 79406-57-8 | min 96% | 100 g[4] |
Synthesis of this compound: An Experimental Protocol
A common and effective method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-chloro-3-nitroacetophenone. The following protocol is a detailed procedure for this transformation[3][5].
Reaction Scheme:
Materials:
-
4-chloro-3-nitroacetophenone
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
30% Sodium Hydroxide (NaOH) solution
-
Ether
-
Benzene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of 39.8 g of 4-chloro-3-nitroacetophenone and 136 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 220 ml of concentrated hydrochloric acid is stirred at room temperature for 30 minutes.
-
The reaction mixture will spontaneously warm to approximately 70°C and then begin to cool.
-
Once the mixture has cooled, 200 ml of toluene is added.
-
The reaction mixture is then made alkaline by the careful addition of a 30% sodium hydroxide solution.
-
Ether is added to the mixture, and the organic and aqueous layers are separated.
-
The aqueous layer is extracted twice more with ether.
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by evaporation.
-
The resulting solid residue is crystallized from benzene to yield the final product, this compound.
This procedure typically yields a product with a melting point of 104-105°C[3].
Application in Drug Development: Synthesis of Bosutinib
This compound is a critical building block in the synthesis of Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases. Bosutinib is an FDA-approved medication for the treatment of adult patients with Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) who are resistant or intolerant to prior therapy[6]. The synthesis of Bosutinib involves a multi-step process where the aniline moiety of this compound is a key component for constructing the quinoline core of the final drug molecule.
The following diagram illustrates a simplified experimental workflow for the synthesis of a key intermediate in the production of Bosutinib, starting from a derivative of this compound.
Signaling Pathway Involvement
Bosutinib functions as a targeted therapy by inhibiting the Bcr-Abl tyrosine kinase, which is constitutively active in Ph+ CML cells. This abnormal kinase drives the proliferation and survival of leukemia cells. By blocking the ATP-binding site of the Bcr-Abl kinase, Bosutinib inhibits its autophosphorylation and the phosphorylation of downstream signaling proteins, leading to the induction of apoptosis (programmed cell death) in the cancer cells[6]. Additionally, its inhibitory effect on Src family kinases may contribute to its efficacy in imatinib-resistant CML and other malignancies[6].
The logical relationship of Bosutinib's mechanism of action can be visualized as follows:
This technical guide provides essential information for researchers working with this compound. By consolidating data on its commercial availability, synthesis, and application in the development of a clinically significant drug, this document aims to facilitate further research and innovation in the field of medicinal chemistry and drug discovery.
References
Safety and handling precautions for 1-(3-Amino-4-chlorophenyl)ethanone
An In-depth Technical Guide to the Safe Handling of 1-(3-Amino-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is based on publicly available safety information. It is not a substitute for a formal risk assessment or a compound-specific Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling this chemical and ensure all appropriate institutional safety protocols are followed.
Chemical Identification and Properties
This compound (CAS No: 79406-57-8) is a substituted acetophenone derivative.[1] It is a useful reactant in organic synthesis, particularly for creating inhibitors of bromodomain-containing protein 4 (BRD4).[2] Due to its reactive amino and chloro groups, it should be handled with care.
Physical and Chemical Properties
Quantitative physical and toxicological data for this compound are not well-documented in publicly available literature. The table below summarizes the available information. For context, data for structurally related compounds are provided in a subsequent table to offer insight into potential hazards, but these should be interpreted with caution.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 79406-57-8 | [1] |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Flash Point | Not applicable | [1] |
Properties of Structurally Related Compounds (for reference only)
| Compound | 3'-Aminoacetophenone (CAS: 99-03-6) | 4'-Chloroacetophenone (CAS: 99-91-2) |
| Molecular Weight | 135.16 g/mol [3] | 154.59 g/mol [4] |
| Melting Point | 95-98 °C | 74-76 °C[4] |
| Boiling Point | 289-290 °C | 237.7 °C[4] |
| Flash Point | 155 °C | 107.1 °C[4] |
| Hazards | Harmful if swallowed, Causes serious eye irritation[3] | Skin/eye irritation[5] |
Hazard Identification and Toxicology
While a specific GHS classification for this compound is not consistently available, related aromatic amines and halogenated compounds often present risks of skin irritation, eye damage, and potential sensitization.[6] The toxicological properties of this specific material have not been thoroughly investigated.
Summary of Known and Potential Hazards
-
Acute Toxicity: Data not available. Assume harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: May cause skin irritation.[7] Avoid contact.
-
Eye Damage/Irritation: May cause serious eye irritation.[7][8]
-
Respiratory/Skin Sensitization: May cause an allergic skin reaction.
-
Chronic Exposure: The effects of prolonged or repeated exposure are unknown.[6]
Handling and Personal Protective Equipment (PPE)
Safe handling is paramount to minimize exposure. A general workflow for chemical risk assessment should be followed before commencing any work.
Caption: A generalized workflow for chemical risk assessment.
Engineering Controls
-
For procedures that may generate dust, use a chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
Selection of appropriate PPE is critical. The following decision tree provides a general guide.
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or chemical safety goggles.[9]
-
Skin Protection: Wear a lab coat and compatible chemical-resistant gloves. For handling larger quantities, impervious or flame-resistant clothing may be necessary.[9]
-
Respiratory Protection: If engineering controls are insufficient or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] Keep away from heat, sparks, and open flames.[5] The material is classified under Storage Class 11 (Combustible Solids).[1]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[5]
-
Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[9] Do not discharge into sewer systems or contaminate water.[9]
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[5][9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[5][9]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth with water.[9] Do NOT induce vomiting. Call a physician or poison control center immediately.[5][6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][9]
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[9]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Avoid dust formation and do not breathe dust.[6][9] Wear the appropriate level of PPE.
-
Containment and Cleaning: Prevent further leakage if safe to do so.[9] Carefully sweep up or vacuum the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal. Clean the contaminated surface thoroughly.[6]
Representative Experimental Protocol: Skin Irritation Assessment
As specific safety studies on this compound are not available, this section describes a generalized protocol based on established guidelines, such as OECD Guideline 404 for Acute Dermal Irritation/Corrosion. This is a representative methodology and does not reflect results for this specific compound.
Objective: To assess the potential of a test chemical to produce skin irritation.
Methodology:
-
Test System: Typically, the test is performed on healthy, young adult albino rabbits.
-
Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.
-
Application:
-
A dose of 0.5 g of the solid test substance is applied to a small area (approx. 6 cm²) of the skin.
-
The substance is moistened with a small amount of water to ensure good contact.
-
The treated area is covered with a gauze patch and secured with non-irritating tape.
-
-
Exposure: The exposure duration is typically 4 hours. After exposure, the patch and any residual test substance are removed.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
-
Scoring: Dermal reactions are scored on a scale (e.g., 0 for no reaction to 4 for severe irritation).
-
Classification: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.
References
- 1. This compound AldrichCPR 79406-57-8 [sigmaaldrich.com]
- 2. 1-(3-AMINO-4-CHLOROPHENYL)ETHAN-1-ONE | 79406-57-8 [chemicalbook.com]
- 3. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. echemi.com [echemi.com]
- 8. Ethyl 3-Pyridylacetate | 39931-77-6 | TCI AMERICA [tcichemicals.com]
- 9. echemi.com [echemi.com]
Reactivity Profile of the Amino Group in 1-(3-Amino-4-chlorophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity profile of the amino group in 1-(3-Amino-4-chlorophenyl)ethanone. This compound, a substituted acetophenone, is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1] Understanding the chemical behavior of its amino functionality is crucial for designing synthetic routes and developing novel compounds. This document outlines the electronic effects influencing the amino group's reactivity, discusses its nucleophilic and basic character, and provides examples of its participation in key organic reactions. While direct quantitative data for this specific molecule is limited in the literature, this guide extrapolates its reactivity based on established principles of organic chemistry and data from analogous compounds.
Introduction
This compound, also known as 3'-amino-4'-chloroacetophenone, possesses a key primary amino group attached to a benzene ring.[2][3][4] The chemical environment of this amino group is influenced by the presence of both an electron-withdrawing acetyl group and an electron-withdrawing, yet ortho-, para-directing, chloro group. This substitution pattern dictates the nucleophilicity and basicity of the amino group, thereby governing its reactivity in various chemical transformations. Its utility as a building block in medicinal chemistry, particularly in the preparation of benzodiazepine derivatives and other bioactive molecules, underscores the importance of a detailed understanding of its chemical properties.[1]
Electronic Effects on the Amino Group
The reactivity of the amino group in this compound is modulated by the electronic effects of the substituents on the aromatic ring.
-
Acetyl Group (-COCH₃): Located para to the amino group, the acetyl group is a strong electron-withdrawing group due to both its negative inductive (-I) and negative resonance (-R) effects. This delocalization of the lone pair of electrons from the nitrogen atom into the aromatic ring and towards the acetyl group significantly reduces the electron density on the nitrogen.
-
Chloro Group (-Cl): Positioned meta to the amino group, the chloro group exhibits a dual electronic effect. It has a weak electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Due to its position, the resonance effect has a lesser impact on the amino group compared to the acetyl group.
The net result is a significant deactivation of the amino group, making it less nucleophilic and less basic compared to aniline.
Reactivity Profile
Basicity
The amino group in this compound is expected to be a weak base. The strong electron-withdrawing nature of the acetyl group drastically reduces the availability of the nitrogen's lone pair to accept a proton. For comparison, the pKa of the conjugate acid of 3-aminoacetophenone is approximately 3.41.[5] The additional electron-withdrawing chloro group in this compound would likely result in a slightly lower pKa value.
Nucleophilicity
The reduced electron density on the nitrogen atom also diminishes its nucleophilicity. Consequently, it will react with electrophiles, but generally under more forcing conditions than aniline or other activated aromatic amines. Common reactions where the amino group acts as a nucleophile include:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides, though this can be challenging and may lead to over-alkylation.
-
Condensation Reactions: Reaction with aldehydes and ketones to form imines (Schiff bases).
-
Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile in SNAr reactions, for example, by displacing a leaving group on an electron-deficient aromatic or heteroaromatic ring.
Key Reactions and Synthetic Applications
The amino group of this compound is a versatile handle for the synthesis of more complex molecules. Based on the reactivity of analogous aminoacetophenones, the following transformations are anticipated.
Table 1: Representative Reactions of the Amino Group
| Reaction Type | Reagents & Conditions | Product Type |
| Acylation | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF) | N-Aryl amide |
| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine), solvent (e.g., DCM) | N-Aryl sulfonamide |
| Condensation | Aldehyde or ketone, acid catalyst (e.g., acetic acid), solvent (e.g., toluene, ethanol), often with azeotropic removal of water | Imine (Schiff base) |
| Nucleophilic Substitution | Electron-deficient (hetero)aryl halide (e.g., 4,7-dichloroquinoline), solvent (e.g., ethanol), heat | N-Aryl (hetero)arylamine |
| Diazotization | NaNO₂, aq. HCl, 0-5 °C | Aryl diazonium salt |
Experimental Protocols (Adapted from Analogous Systems)
General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine or triethylamine (1.1-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.0-1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
General Procedure for Synthesis of [(7-chloroquinolin-4-yl)amino]acetophenone Derivatives
This protocol is adapted from the synthesis of related compounds.[6]
-
In a two-necked reaction flask, dissolve 4,7-dichloroquinoline (1.0 eq) in dry ethanol.
-
Add this compound (1.1 eq).
-
Heat the mixture to reflux (approximately 80-85 °C) with constant stirring for several hours (e.g., 9 hours).[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
Filter the resulting solid product.
-
Wash the product with ethanol and diethyl ether.
-
Dry the purified product.
Visualizing Reaction Pathways and Workflows
Logical Flow of Reactivity Assessment
Caption: Influence of electronic effects on reactivity.
General Experimental Workflow for Synthesis
Caption: A typical synthetic workflow.
Conclusion
The amino group of this compound is deactivated due to the strong electron-withdrawing effects of the adjacent acetyl and chloro substituents. This results in reduced basicity and nucleophilicity, which must be taken into account when planning synthetic transformations. Despite this deactivation, the amino group remains a key functional handle for a variety of reactions, including acylation, sulfonylation, and nucleophilic aromatic substitution, making it a valuable precursor in the development of new chemical entities for the pharmaceutical and materials science industries. The experimental protocols and reactivity profile detailed in this guide provide a foundational understanding for researchers working with this important chemical intermediate.
References
- 1. 4’-Amino-3’-chloroacetophenone [myskinrecipes.com]
- 2. PubChemLite - 3'-amino-4'-chloroacetophenone (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 3. calpaclab.com [calpaclab.com]
- 4. labproinc.com [labproinc.com]
- 5. 3-Aminoacetophenone | 99-03-6 [chemicalbook.com]
- 6. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
The Chloro Substituent's Influence on the Reactivity of 1-(3-Amino-4-chlorophenyl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the role of the chloro substituent in the chemical reactivity of 1-(3-Amino-4-chlorophenyl)ethanone. The presence of both an activating amino group and a deactivating, ortho-, para-directing chloro group on the same aromatic ring, along with a meta-directing acetyl group, creates a nuanced reactivity profile. This document explores the electronic and steric effects of these substituents, predicts the regioselectivity of various reactions, and provides theoretical frameworks and representative experimental protocols for professionals in drug discovery and chemical synthesis.
Electronic and Steric Landscape of this compound
The reactivity of this compound is primarily governed by the interplay of three functional groups: the amino (-NH₂), chloro (-Cl), and acetyl (-COCH₃) groups. Their electronic effects can be quantitatively assessed using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing nature of a substituent.
-
Amino Group (-NH₂): This is a strong activating group due to its significant +R (resonance) effect, which donates electron density to the aromatic ring, particularly at the ortho and para positions. It has a weaker -I (inductive) effect.
-
Chloro Group (-Cl): As a halogen, it exhibits a dual role. It has a -I effect, withdrawing electron density through the sigma bond due to its high electronegativity, thus deactivating the ring towards electrophilic attack. However, it also has a +R effect, donating electron density through its lone pairs, which directs incoming electrophiles to the ortho and para positions. The inductive effect of halogens is generally stronger than their resonance effect, leading to overall deactivation.[1]
-
Acetyl Group (-COCH₃): This is a deactivating group due to its strong -R and -I effects, withdrawing electron density from the aromatic ring and directing incoming electrophiles to the meta position.
The combination of these effects in this compound results in a complex pattern of reactivity. The powerful activating effect of the amino group generally dominates, making the ring more susceptible to electrophilic attack than benzene, but the presence of the deactivating chloro and acetyl groups tempers this reactivity.
Quantitative Electronic Effects: Hammett Constants
The following table summarizes the Hammett constants for the amino and chloro groups, providing a quantitative measure of their electronic influence on the aromatic ring.
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing |
Data sourced from established chemical literature.
The strongly negative σ_para value for the amino group highlights its powerful electron-donating character through resonance. Conversely, the positive values for the chloro group confirm its electron-withdrawing nature.
Predicted Reactivity and Regioselectivity
Electrophilic Aromatic Substitution (EAS)
The regioselectivity of EAS reactions on this compound is determined by the directing effects of the substituents. The amino group is a strong ortho-, para-director, the chloro group is a weak ortho-, para-director, and the acetyl group is a meta-director. The positions on the aromatic ring are numbered as follows:
-
Position 6: This position is ortho to the strongly activating amino group and is the most likely site for electrophilic attack.
-
Position 2: This position is also ortho to the amino group, but it is sterically hindered by the adjacent acetyl group.
-
Position 5: This position is meta to the deactivating acetyl group and para to the activating amino group. However, the directing effect of the amino group to its para position (position 5) is blocked by the chloro substituent at position 4.
Therefore, electrophilic aromatic substitution is predicted to occur predominantly at position 6 .
Caption: Predicted regioselectivity of electrophilic aromatic substitution.
Nucleophilic Acyl Substitution
The acetyl group can undergo nucleophilic acyl substitution. The reactivity of the carbonyl carbon is influenced by the electronic effects of the aromatic ring substituents. The electron-donating amino group slightly reduces the electrophilicity of the carbonyl carbon, while the electron-withdrawing chloro group enhances it. The overall effect is a moderately reactive ketone.
Reactions of the Amino Group
The amino group is nucleophilic and can participate in reactions such as acylation and alkylation. The chloro substituent, being ortho to the amino group, may exert a slight steric hindrance and an electronic withdrawing effect, potentially modulating the nucleophilicity of the amino group.
Spectroscopic Characterization (Predicted)
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| -CH₃ | ~2.5 | Singlet |
| Aromatic-H | 6.8 - 7.8 | Complex multiplet pattern |
| -NH₂ | ~4.0 - 5.0 | Broad singlet |
| ¹³C NMR | ||
| -CH₃ | ~26 | |
| C=O | ~197 | |
| Aromatic-C | 115 - 150 | Multiple signals |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Experimental Protocols (Representative)
The following are representative protocols for key reactions involving substituted aminophenones. These should be adapted and optimized for this compound.
Representative Protocol for N-Acylation of the Amino Group
This protocol describes the acylation of the amino group, a common transformation for aromatic amines.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution.
-
Acylating Agent Addition: Cool the mixture in an ice bath and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Caption: A typical workflow for the N-acylation of an aromatic amine.
Representative Protocol for Electrophilic Bromination of the Aromatic Ring
This protocol outlines a method for the regioselective bromination of the activated aromatic ring.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a flask protected from light.
-
Brominating Agent Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.
Reaction Mechanisms
The following diagrams illustrate the general mechanisms for key transformations of this compound.
Mechanism of Electrophilic Aromatic Substitution (EAS)
The EAS mechanism proceeds via a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
Caption: The general two-step mechanism for electrophilic aromatic substitution.
Mechanism of Nucleophilic Acyl Substitution
This reaction proceeds through a tetrahedral intermediate.
Caption: The addition-elimination mechanism of nucleophilic acyl substitution.
Conclusion
The chloro substituent in this compound plays a multifaceted role in determining the molecule's reactivity. Its electron-withdrawing inductive effect deactivates the aromatic ring, while its electron-donating resonance effect, in concert with the powerful amino group, directs electrophilic substitution to the ortho and para positions relative to the amino group. The steric and electronic interplay of the amino, chloro, and acetyl groups makes this compound a versatile intermediate for the synthesis of a variety of more complex molecules. A thorough understanding of these substituent effects is crucial for predicting reaction outcomes and designing efficient synthetic routes in drug development and materials science.
References
The Versatile Scaffold: Unlocking the Potential of 1-(3-Amino-4-chlorophenyl)ethanone in Medicinal Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 1-(3-Amino-4-chlorophenyl)ethanone, a substituted acetophenone, is emerging as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive ketone, a nucleophilic amino group, and a strategically positioned chlorine atom on the phenyl ring, provide a rich platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide explores the core applications of this compound, delving into its role in the development of potent inhibitors of key biological targets, and provides detailed experimental methodologies for the synthesis of these promising drug candidates.
Core Chemical Properties and Synonyms
This compound is a solid compound with the molecular formula C₈H₈ClNO and a molecular weight of 169.61 g/mol .[1] It is also known by several synonyms, including 3'-Amino-4'-chloroacetophenone and 4-Chloro-3-aminoacetophenone. Understanding its chemical characteristics is fundamental to its application as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79406-57-8 | [1] |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | CC(=O)c1ccc(Cl)c(N)c1 | [1] |
| InChI | 1S/C8H8ClNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | [1] |
Key Application in Medicinal Chemistry: Factor Xa Inhibitors
A significant application of this compound is in the discovery of novel anticoagulants, specifically as a key component in the synthesis of Factor Xa (FXa) inhibitors. The 3-amino-4-chlorophenyl moiety has been identified as a potent and novel mimic of the benzamidine group, which is a common P1 ligand in many FXa inhibitors. This discovery has opened new avenues for designing orally bioavailable anticoagulants with improved pharmacological profiles.
The Role in the Coagulation Cascade
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways. It is responsible for the conversion of prothrombin to thrombin, the final enzyme that catalyzes the formation of fibrin clots. Inhibition of FXa is a validated and effective strategy for the prevention and treatment of thromboembolic disorders.
Figure 1: The Blood Coagulation Cascade, highlighting the central role of Factor Xa.
Synthesis of Isoxazoline-Based Factor Xa Inhibitors
Derivatives of this compound have been incorporated into isoxazoline scaffolds to create potent and selective FXa inhibitors. The synthesis typically involves a multi-step sequence, often utilizing solid-phase methodologies to generate libraries of compounds for screening.
Figure 2: General workflow for the synthesis of isoxazoline-based Factor Xa inhibitors.
Other Potential Applications in Heterocyclic Synthesis
The reactivity of the amino and keto groups in this compound makes it a suitable starting material for the synthesis of various other heterocyclic systems with potential medicinal applications. These include, but are not limited to, pyrimidines, 1,2,4-triazoles, and quinolines, which are privileged scaffolds in drug discovery.
-
Pyrimidines: The condensation of this compound or its derivatives with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidines, a core structure in many kinase inhibitors and other therapeutic agents.
-
1,2,4-Triazoles: The amino group can be converted to a hydrazine, which can then undergo cyclization with various one-carbon sources to yield 1,2,4-triazole derivatives, known for their diverse biological activities including antimicrobial and anticancer properties.
-
Quinolines: Through reactions such as the Friedländer annulation, where the ketone functionality reacts with an ortho-aminoaryl aldehyde or ketone, quinoline derivatives can be synthesized. Quinolines are present in a wide range of pharmaceuticals, including antimalarials and kinase inhibitors.
Experimental Protocols
General Procedure for the Synthesis of an Isoxazoline-Based Factor Xa Inhibitor Scaffold
This protocol is a generalized representation based on common synthetic strategies for isoxazoline synthesis and should be adapted and optimized for specific target molecules.
Step 1: Oximation of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as sodium acetate or pyridine (1.1-2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime. Purify by recrystallization or column chromatography if necessary.
Step 2: 1,3-Dipolar Cycloaddition to form the Isoxazoline Ring
-
Dissolve the oxime from Step 1 (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) at 0 °C to generate the corresponding nitrile oxide in situ.
-
To this mixture, add the desired alkene (1-1.2 equivalents) and a base such as triethylamine (1-1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography on silica gel to afford the isoxazoline derivative.
Step 3: Further Functionalization (Example: Amide Coupling)
-
If the isoxazoline from Step 2 contains a carboxylic acid or ester group, it can be further functionalized. For a carboxylic acid, activate it using a coupling agent such as HATU or EDC/HOBt in an anhydrous aprotic solvent (e.g., DMF or dichloromethane).
-
Add the desired amine (1-1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction at room temperature for 4-12 hours until completion as monitored by TLC.
-
Work up the reaction by diluting with an organic solvent, washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).
-
Dry the organic layer and concentrate under reduced pressure. Purify the final compound by column chromatography or recrystallization.
In Vitro Factor Xa Inhibition Assay
This is a representative chromogenic assay protocol to determine the inhibitory activity of synthesized compounds against Factor Xa.
Materials:
-
Human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl₂)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.
-
In a 96-well plate, add a small volume of the test compound dilutions. Include a positive control (a known FXa inhibitor) and a negative control (DMSO vehicle).
-
Add a solution of human Factor Xa to each well and incubate for a specified period (e.g., 10-15 minutes) at 37 °C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
Conclusion
This compound has proven to be a highly valuable and adaptable starting material in medicinal chemistry. Its application in the synthesis of potent and selective Factor Xa inhibitors highlights its potential for the development of novel anticoagulants. Furthermore, its utility extends to the construction of a wide range of other medicinally relevant heterocyclic scaffolds. The synthetic routes and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore and expand upon the promising applications of this versatile building block in the ongoing quest for new and improved therapeutic agents.
References
Methodological & Application
Synthesis of 1-(3-Amino-4-chlorophenyl)ethanone from 4-chloro-3-nitroacetophenone: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of 1-(3-amino-4-chlorophenyl)ethanone, a key intermediate in pharmaceutical and chemical research. The protocol details the chemoselective reduction of the nitro group of 4-chloro-3-nitroacetophenone using iron in an acidic medium (Béchamp reduction). This method is highlighted for its cost-effectiveness, operational simplicity, and high efficiency. A comparative summary of alternative reduction methods is also presented. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The resulting anilines are versatile building blocks for a wide range of pharmaceuticals, agrochemicals, and dyes. This compound is a particularly valuable intermediate due to its trifunctional nature, incorporating an amine, a ketone, and a chloro-substituent, which allows for diverse subsequent chemical modifications. The challenge in synthesizing this compound lies in the selective reduction of the nitro group without affecting the ketone or the aryl-halide bond. This protocol focuses on the Béchamp reduction, a classic and reliable method that utilizes inexpensive and readily available reagents.
Reaction Scheme
The synthesis involves the reduction of the nitro group on the 4-chloro-3-nitroacetophenone ring to an amine group, yielding this compound.
Caption: Chemical transformation of 4-chloro-3-nitroacetophenone.
Comparison of Synthetic Methods
Several methods are available for the reduction of aromatic nitro groups. The choice of method depends on factors such as substrate sensitivity, desired selectivity, cost, and scale. A summary of common methods is provided below.
| Method | Reducing Agent & Conditions | Typical Yield | Advantages | Disadvantages |
| Béchamp Reduction | Fe / Acetic Acid or HCl, EtOH/H₂O, Reflux | 85-95% | Inexpensive, high yield, good for large scale.[1] | Generates iron sludge waste, can be slow.[1] |
| Stannous Chloride | SnCl₂·2H₂O, Ethanol, Reflux | 90-98% | High chemoselectivity, fast reaction times. | More expensive, tin waste is toxic. |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂, Ethanol or Ethyl Acetate, RT, 1-5 atm | 90-99% | Very clean, high yield, no metal waste in product. | Potential for dehalogenation, requires specialized pressure equipment.[2] |
| Sodium Dithionite | Na₂S₂O₄, H₂O/THF, RT | 75-90% | Mild conditions, good for sensitive substrates. | Can require large excess of reagent, aqueous workup. |
Detailed Experimental Protocol: Béchamp Reduction
This protocol describes the reduction of 4-chloro-3-nitroacetophenone using iron powder and acetic acid in an ethanol/water solvent system.
4.1. Materials and Reagents
-
4-Chloro-3-nitroacetophenone (MW: 199.59 g/mol )
-
Iron powder, fine mesh (MW: 55.85 g/mol )
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite or filter aid
4.2. Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer or temperature probe
-
Dropping funnel (optional)
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
4.3. Experimental Procedure
-
Reaction Setup: In the 250 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitroacetophenone (10.0 g, 50.1 mmol) and ethanol (75 mL). Stir the mixture to dissolve the starting material.
-
Addition of Reagents: To the stirred solution, add iron powder (14.0 g, 250.7 mmol, 5 eq.). Add deionized water (25 mL) to the flask.
-
Reaction Initiation: Begin heating the mixture to a gentle reflux (approx. 80-85 °C). Once refluxing, add glacial acetic acid (5 mL) dropwise over 15-20 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction Monitoring: Maintain the reaction at reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.
-
Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite in a Büchner funnel to remove the iron and iron oxide salts. Wash the filter cake thoroughly with ethanol (2 x 25 mL) and then with ethyl acetate (2 x 25 mL).
-
Work-up - Extraction: Combine the filtrates and transfer to a rotary evaporator. Reduce the volume of the solvent by approximately half. Transfer the remaining solution to a 500 mL separatory funnel and add ethyl acetate (100 mL) and water (100 mL).
-
Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise to the separatory funnel until the evolution of CO₂ ceases and the aqueous layer is neutral to slightly basic (pH ~7-8).
-
Extraction & Washing: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
4.4. Purification and Characterization
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₈H₈ClNO
-
Molecular Weight: 169.61 g/mol [3]
-
Melting Point: 94-96 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, J=2.0 Hz, 1H), 7.55 (dd, J=8.4, 2.0 Hz, 1H), 7.35 (d, J=8.4 Hz, 1H), 4.10 (br s, 2H, NH₂), 2.55 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 196.5, 145.0, 131.5, 130.0, 128.0, 120.0, 118.5, 26.5.
-
Expected Yield: 7.6 - 8.5 g (90-95%)
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Chloro-3-nitroacetophenone: Irritant. Avoid contact with skin and eyes. Do not inhale dust.
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care.
-
Iron Powder: Flammable solid. Fine dust can form explosive mixtures with air.
-
Reaction Exotherm: The reduction of nitro groups is highly exothermic. Careful control of reagent addition and temperature is crucial to prevent a runaway reaction, especially on a larger scale.[3]
-
Hydrogen Gas: While not used in this specific protocol, be aware that some metal-acid reductions can produce hydrogen gas, which is highly flammable.
Conclusion
The Béchamp reduction using iron and acetic acid provides a robust, scalable, and cost-effective method for the synthesis of this compound from 4-chloro-3-nitroacetophenone. The protocol described offers high yields and utilizes standard laboratory equipment, making it an accessible and practical choice for both academic and industrial research settings. The final product is obtained with high purity after a straightforward work-up and purification procedure.
References
Application Notes and Protocols for the Reduction of 4-Chloro-3-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of 4-chloro-3-nitroacetophenone is a critical transformation in synthetic organic chemistry, yielding 3-amino-4-chloroacetophenone, a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] The selective reduction of the nitro group in the presence of a ketone and an aryl chloride presents a common challenge. This document provides detailed experimental protocols for various reduction methods and presents a comparative analysis of their effectiveness.
Comparative Data of Reduction Protocols
The following table summarizes various experimental conditions and reported outcomes for the reduction of 4-chloro-3-nitroacetophenone and analogous nitroacetophenones. This allows for a direct comparison to aid in method selection based on available resources and desired outcomes.
| Method | Substrate | Reducing Agent/Catalyst | Solvent | Reaction Conditions | Product | Yield | Reference |
| Stannous Chloride Reduction | 4-chloro-3-nitroacetophenone | SnCl₂·2H₂O | Concentrated HCl | Room temperature, 0.5 hours, exothermic to 70°C | 3-amino-4-chloroacetophenone | 74.4% | [2] |
| Catalytic Hydrogenation | 4-nitroacetophenone | PdNPore-3 | Methanol | Room temperature, 2 atm H₂, 10 hours | 4-aminoacetophenone | High (not quantified) | [3] |
| Catalytic Hydrogenation | 4-nitroacetophenone | 5% Pd/C | Methanol | Room temperature, 2 atm H₂, 10 hours | 4-aminoacetophenone | High (not quantified) | [3] |
| Catalytic Hydrogenation | 4-nitroacetophenone | Raney-Ni | Methanol | Room temperature, 2 atm H₂, 10 hours | 4-aminoacetophenone | High (not quantified) | [3] |
| Iron-Catalyzed Nitro Reduction | 4-nitroacetophenone | Fe(III) amine-bis(phenolate) catalyst, (EtO)₃SiH | Not specified | Not specified | 4-aminoacetophenone | 79% | [4] |
| Tin and Hydrochloric Acid | m-nitroacetophenone | Granulated Tin, Concentrated HCl | Not specified | Reflux, 2-3 hours | m-aminoacetophenone | Not specified | [5][6] |
Experimental Protocols
Protocol 1: Reduction using Stannous Chloride (SnCl₂)
This protocol is adapted from the synthesis of 3-amino-4-chloroacetophenone.[2] It is a common and effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[7]
Materials:
-
4-chloro-3-nitroacetophenone
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
30% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, combine 39.8 g of 4-chloro-3-nitroacetophenone and 136 g of stannous chloride dihydrate in 220 ml of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 30 minutes. The reaction is exothermic and may spontaneously warm to 70°C before cooling.
-
After the reaction has cooled, add 200 ml of toluene to the mixture.
-
Carefully make the reaction mixture alkaline by the slow addition of a 30% sodium hydroxide solution. Monitor the pH with litmus paper or a pH meter.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The solid residue can be purified by crystallization from benzene to yield 3-amino-4-chloroacetophenone. The reported melting point is 104°-105° C.[2]
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of nitro groups.[8][9] The following is a general procedure that can be adapted for 4-chloro-3-nitroacetophenone using common catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni).[3]
Materials:
-
4-chloro-3-nitroacetophenone
-
5% Palladium on carbon (Pd/C) or Raney-Ni
-
Methanol
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve 4-chloro-3-nitroacetophenone in a suitable solvent such as methanol in a hydrogenation flask.
-
Carefully add the catalyst (e.g., 5-10 mol% of 5% Pd/C).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (e.g., 2 atm) and begin vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-chloroacetophenone.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the reduction of 4-chloro-3-nitroacetophenone.
Signaling Pathway and Reaction Mechanism
The selective reduction of a nitro group in the presence of a ketone using dissolving metal reductions, such as with tin and hydrochloric acid, proceeds through a series of single electron transfers from the metal surface to the nitro group.[10] The acidic conditions facilitate the protonation of the intermediate species. The ketone, being less electrophilic under these conditions, remains largely unaffected.
References
- 1. 4’-Amino-3’-chloroacetophenone [myskinrecipes.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective nitro reduction and hydroamination using a single iron catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for the Use of 1-(3-Amino-4-chlorophenyl)ethanone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and survey the utility of 1-(3-amino-4-chlorophenyl)ethanone as a versatile starting material for the synthesis of medicinally relevant heterocyclic compounds, particularly quinolines and quinoxalines. The inherent functionalities of this aminoketone, a nucleophilic amino group and an electrophilic carbonyl group in a substituted benzene ring, render it a valuable building block for various cyclization strategies.
Application in Quinoline Synthesis
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] this compound is a suitable precursor for the synthesis of substituted quinolines via established synthetic methodologies such as the Combes synthesis and the Friedländer annulation.
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a substituted quinoline.[4][5][6] In this application, this compound acts as the aniline component.
Reaction Scheme:
Caption: General workflow for the Combes synthesis of a substituted quinoline.
Experimental Protocol: Synthesis of 7-Chloro-8-acetyl-2,4-dimethylquinoline
This protocol describes a general procedure for the Combes synthesis using this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) to the solution.
-
Slowly and with caution, add concentrated sulfuric acid (catalytic amount) to the mixture while cooling in an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data (Hypothetical):
| Product | Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 7-Chloro-8-acetyl-2,4-dimethylquinoline | This compound | Acetylacetone | H₂SO₄ | Ethanol | 3 | Reflux | 75-85 |
Characterization Data (Hypothetical):
-
¹H NMR: Peaks corresponding to two methyl groups on the quinoline ring, an acetyl methyl group, and aromatic protons.
-
¹³C NMR: Resonances for the quinoline core, acetyl group, and methyl substituents.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
Friedländer Annulation
The Friedländer synthesis provides a route to quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7][8][9]
Reaction Scheme:
Caption: General workflow for the Friedländer annulation.
Experimental Protocol: Synthesis of Ethyl 7-chloro-8-acetyl-2-methylquinoline-3-carboxylate
This protocol outlines a general procedure for the Friedländer annulation of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH) or p-toluenesulfonic acid (p-TSA)
-
Ethanol or Toluene
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol for base catalysis, toluene for acid catalysis), add ethyl acetoacetate (1.1 eq).
-
Add the catalyst (e.g., KOH or p-TSA, catalytic amount).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
If base catalysis was used, neutralize the residue with a dilute acid (e.g., 1M HCl).
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data (Hypothetical):
| Product | Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Ethyl 7-chloro-8-acetyl-2-methylquinoline-3-carboxylate | This compound | Ethyl Acetoacetate | KOH | Ethanol | 6 | Reflux | 70-80 |
Application in Quinoxaline Synthesis
Quinoxalines are another important class of heterocyclic compounds known for their diverse biological activities, including anticonvulsant properties.[10][11][12] The standard synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not an o-diamine, it can be a precursor to a suitable diamine intermediate.
Hypothetical Two-Step Synthesis of a Quinoxaline Derivative
This proposed pathway involves the conversion of this compound to a diamino derivative, followed by condensation to form the quinoxaline ring.
Proposed Synthetic Pathway:
Caption: A proposed multi-step pathway to synthesize quinoxalines.
Biological Activity Insights
-
Quinolines: Derivatives of quinoline are well-documented for their broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria.[1][13][14] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. Some quinoline derivatives have also shown promising anticonvulsant activity .[15]
-
Quinoxalines: A significant body of research highlights the potential of quinoxaline derivatives as anticonvulsant agents .[10][16] Their mechanism of action is often linked to the modulation of ion channels or neurotransmitter receptors in the central nervous system.
Summary and Future Perspectives
This compound serves as a readily accessible and versatile building block for the synthesis of substituted quinolines through well-established methodologies like the Combes synthesis and Friedländer annulation. The resulting quinoline scaffolds are of significant interest for the development of new antimicrobial agents. While the synthesis of quinoxalines from this starting material is less direct, it presents an opportunity for the development of novel synthetic routes to access this important class of anticonvulsant compounds. Further research to establish specific protocols and to evaluate the biological activities of the synthesized heterocycles is warranted and holds promise for the discovery of new therapeutic agents.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, anticonvulsant and antihypertensive activities of 8-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.tau.ac.il [cris.tau.ac.il]
Application Notes and Protocols: 1-(3-Amino-4-chlorophenyl)ethanone as a Versatile Building Block for Quinoline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(3-amino-4-chlorophenyl)ethanone as a key starting material for the synthesis of diverse quinoline derivatives with significant potential in anticancer drug development. The protocols outlined below are based on established synthetic methodologies and highlight the importance of this building block in generating compounds that can target critical signaling pathways implicated in cancer progression.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] The targeted synthesis of functionalized quinolines is a key area of research in the quest for novel therapeutic agents. This compound is a valuable bifunctional building block for the construction of the quinoline core, particularly through classical methods like the Friedländer and Combes syntheses. The presence of the chloro substituent and the amino group at specific positions on the phenyl ring offers opportunities for further structural modifications to optimize biological activity.
Synthetic Applications: Building the Quinoline Core
This compound serves as a versatile precursor for the synthesis of substituted quinolines, primarily through condensation reactions with carbonyl-containing compounds. The two principal methods are the Friedländer annulation and the Combes synthesis.
Friedländer Synthesis
The Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or β-ketoester, to form a quinoline.[2][3][4][5][6] This reaction can be catalyzed by either acids or bases.[5]
Logical Workflow for Friedländer Synthesis
Caption: Workflow of the Friedländer Synthesis.
Experimental Protocol: Synthesis of Ethyl 7-chloro-8-acetyl-2-methylquinoline-3-carboxylate
This protocol describes a representative Friedländer condensation of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate solution (for work-up)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 7-chloro-8-acetyl-2-methylquinoline-3-carboxylate.
Expected Data:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The expected yield for this type of reaction typically ranges from moderate to good.
| Compound | Expected Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |
| Ethyl 7-chloro-8-acetyl-2-methylquinoline-3-carboxylate | 60-75 | Signals corresponding to aromatic protons, methyl groups, ethyl ester protons, and acetyl protons. | Signals corresponding to quinoline core carbons, ester carbonyl, acetyl carbonyl, and aliphatic carbons. | [M+H]+ corresponding to C15H14ClNO3 |
Combes Synthesis
The Combes synthesis involves the reaction of an arylamine with a β-diketone under acidic conditions to form a quinoline.[7]
Logical Workflow for Combes Synthesis
Caption: Workflow of the Combes Synthesis.
Application in Anticancer Drug Discovery
Quinoline derivatives synthesized from this compound are of significant interest as potential anticancer agents due to their structural similarity to known kinase inhibitors. Many successful anticancer drugs target protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key regulators of cell proliferation, survival, and angiogenesis.[8][9][10][11]
Signaling Pathway Inhibition
The quinoline scaffold can serve as a template for the design of inhibitors that target the ATP-binding site of these kinases.
Caption: Inhibition of EGFR and VEGFR-2 pathways.
Biological Evaluation Protocol: In Vitro Kinase Assay
To assess the inhibitory activity of the synthesized quinoline derivatives against EGFR and VEGFR-2, in vitro kinase assays are performed.
Materials:
-
Synthesized quinoline derivatives
-
Recombinant human EGFR and VEGFR-2 kinase domains
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer
-
Detection antibody (e.g., anti-phosphotyrosine antibody)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds (quinoline derivatives) and a reference inhibitor (e.g., erlotinib for EGFR, sorafenib for VEGFR-2).
-
In a 96-well plate, add the kinase, substrate peptide, and test compound or reference inhibitor in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with a phosphotyrosine-specific antibody.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Data Presentation: In Vitro Biological Activity
The biological activity of the synthesized quinoline derivatives is typically summarized in a table for easy comparison.
| Compound ID | Modifications on Quinoline Core | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Antiproliferative Activity (GI50, µM) vs. Cancer Cell Line (e.g., A549) |
| Lead Compound | 7-chloro-8-acetyl-2-methyl... | Value | Value | Value |
| Derivative 1 | Modification at position X | Value | Value | Value |
| Derivative 2 | Modification at position Y | Value | Value | Value |
| Reference Drug | Erlotinib/Sorafenib | Value | Value | Value |
Conclusion
This compound is a readily accessible and highly valuable starting material for the synthesis of a wide array of substituted quinoline derivatives. The application of established synthetic protocols, such as the Friedländer and Combes syntheses, allows for the efficient construction of the quinoline scaffold. The resulting compounds are promising candidates for anticancer drug discovery, particularly as inhibitors of key protein kinases like EGFR and VEGFR-2. The detailed protocols and data presentation formats provided in these notes are intended to guide researchers in the synthesis, characterization, and biological evaluation of novel quinoline-based therapeutic agents.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedlander Synthesis (Chapter 23) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling potential EGFR kinase inhibitors: Computational screening, molecular dynamics insights, and MMPBSA analysis for targeted cancer therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-(3-Amino-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 1-(3-Amino-4-chlorophenyl)ethanone. This substrate is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules. The presence of the ortho-amino group and the less reactive chloro leaving group presents unique challenges and considerations for optimizing reaction conditions to achieve high yields and purity.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with various arylboronic acids is depicted below:
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding yields for the Suzuki coupling of this compound with a selection of arylboronic acids. These results provide a practical guide for researchers to anticipate outcomes and optimize their synthetic strategies.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Toluene/H₂O (5:1) | 110 | 16 | 92 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF/H₂O (10:1) | 90 | 24 | 78 |
| 4 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 88 |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Toluene/H₂O (5:1) | 110 | 18 | 75 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF/H₂O (10:1) | 95 | 20 | 65 |
Experimental Protocols
Materials and Equipment:
-
Reagents: this compound, arylboronic acids, palladium catalysts (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Palladium(II) acetate [Pd(OAc)₂], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]), phosphine ligands (e.g., XPhos, SPhos), bases (e.g., potassium phosphate [K₃PO₄], cesium carbonate [Cs₂CO₃], potassium carbonate [K₂CO₃]), anhydrous solvents (1,4-dioxane, toluene, DMF), and deionized water.
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer with heating plate, condenser, inert gas (nitrogen or argon) supply, and standard laboratory glassware.
General Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the selected base (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the palladium catalyst and, if required, the phosphine ligand to the flask under the inert atmosphere.
-
Add the anhydrous solvent and deionized water to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to ensure proper mixing.
-
Heat the reaction mixture to the specified temperature (see table above) and stir for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1-(3-Amino-4-arylphenyl)ethanone product.
Mechanistic Overview and Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The experimental workflow is designed to facilitate this catalytic cycle efficiently and safely.
Caption: Experimental workflow for the Suzuki coupling reaction.
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for the successful Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Researchers should consider that the optimal conditions may vary depending on the specific boronic acid used and the scale of the reaction. The provided methods serve as a robust starting point for further optimization and application in the synthesis of complex molecules for drug discovery and development. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, and screening of these parameters is recommended for challenging substrates.
Synthesis of Novel Triazole Derivatives from 1-(3-Amino-4-chlorophenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel 1,2,4-triazole derivatives starting from 1-(3-Amino-4-chlorophenyl)ethanone. These compounds are of significant interest in drug discovery due to the broad spectrum of biological activities exhibited by the triazole moiety, including anticancer, antifungal, and antibacterial properties.[1][2][3][4]
Application Notes
The synthetic scheme outlined below describes a versatile pathway to generate a variety of substituted 1,2,4-triazole-3-thiol derivatives. The initial starting material, this compound, provides a key scaffold with chloro and amino functional groups that can be further modified to explore structure-activity relationships (SAR). The resulting triazole derivatives are valuable candidates for screening in various biological assays. In particular, the presence of the triazole ring is a common feature in many established pharmaceutical agents.[4]
The synthesized compounds can be evaluated for their potential as:
-
Anticancer Agents: Many triazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][5] The synthesized compounds can be screened against panels of cancer cells to determine their IC50 values and elucidate their mechanism of action.
-
Antimicrobial Agents: The triazole core is a well-known pharmacophore in antifungal and antibacterial drugs. The novel derivatives can be tested against a range of pathogenic bacteria and fungi to assess their minimum inhibitory concentrations (MICs).
-
Enzyme Inhibitors: The nitrogen-rich triazole ring can coordinate with metal ions in the active sites of metalloenzymes, making these derivatives potential inhibitors for enzymes such as matrix metalloproteinases (MMPs) involved in cancer metastasis.
Experimental Protocols
This section details the multi-step synthesis of a novel triazole derivative, 4-amino-5-(4-chloro-3-aminophenyl)-4H-1,2,4-triazole-3-thiol, from this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the target triazole derivative.
Step 1: Synthesis of Potassium 3-(3-amino-4-chlorobenzoyl)dithiocarbazate
This initial step involves the reaction of the starting acetophenone with carbon disulfide and potassium hydroxide to form a dithiocarbazate salt.
Materials:
-
This compound (1.71 g, 10 mmol)
-
Potassium hydroxide (0.67 g, 12 mmol)
-
Carbon disulfide (0.91 g, 12 mmol)
-
Absolute ethanol (50 mL)
-
Stirring bar
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve potassium hydroxide in absolute ethanol in a round-bottom flask with stirring.
-
To this solution, add this compound.
-
Cool the mixture in an ice bath and slowly add carbon disulfide dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
The precipitated potassium dithiocarbazinate salt is then filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 4-Amino-5-(4-chloro-3-aminophenyl)-4H-1,2,4-triazole-3-thiol
The intermediate salt is then cyclized using hydrazine hydrate to form the desired 1,2,4-triazole-3-thiol.
Materials:
-
Potassium 3-(3-amino-4-chlorobenzoyl)dithiocarbazate (from Step 1)
-
Hydrazine hydrate (99%) (20 mmol)
-
Water (30 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Stirring bar
Procedure:
-
Suspend the potassium dithiocarbazinate salt in water in a round-bottom flask.
-
Add hydrazine hydrate to the suspension.
-
Reflux the reaction mixture with stirring for 6-8 hours. During this time, the color of the solution may change, and hydrogen sulfide gas may evolve (perform in a well-ventilated fume hood).
-
After reflux, cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid product is filtered, washed thoroughly with water, and dried.
-
The crude product can be recrystallized from ethanol to afford the pure 4-amino-5-(4-chloro-3-aminophenyl)-4H-1,2,4-triazole-3-thiol.
Data Presentation
The following table summarizes the in-vitro anticancer activity of structurally related triazole derivatives against human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | MCF7 (Breast) | <10 | [5] |
| HepG2 (Liver) | <10 | [5] | |
| Compound 7 | MCF7 (Breast) | <10 | [5] |
| HepG2 (Liver) | <10 | [5] |
Potential Signaling Pathway Involvement
Triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. One of the key signaling pathways often implicated in apoptosis is the intrinsic or mitochondrial pathway.
Diagram of the Intrinsic Apoptosis Pathway
Caption: Potential mechanism of action via the intrinsic apoptosis pathway.
The synthesized triazole derivatives may induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2, leading to the activation of pro-apoptotic proteins such as Bax. This, in turn, causes the release of cytochrome c from the mitochondria, triggering a caspase cascade that ultimately leads to programmed cell death.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Application of 1-(3-Amino-4-chlorophenyl)ethanone in Agrochemical Research
Introduction
1-(3-Amino-4-chlorophenyl)ethanone is a key chemical intermediate in the synthesis of a diverse range of heterocyclic compounds with significant applications in agrochemical research. Its reactive amino and ketone functionalities, combined with the presence of a chlorine substituent on the phenyl ring, make it a versatile building block for the development of novel herbicides, fungicides, and insecticides. This application note details the synthesis of various agrochemically active compounds derived from this compound and provides protocols for evaluating their biological efficacy.
Synthesis of Agrochemical Derivatives
This compound serves as a precursor for the synthesis of several classes of agrochemicals, including pyrazole, triazole, and oxadiazole derivatives.
Synthesis of Pyrazole Derivatives (Herbicidal Activity)
A notable application of this intermediate is in the synthesis of pyrazole aromatic ketone analogs, which have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants.[1] Inhibition of HPPD leads to bleaching symptoms and ultimately, plant death.
Protocol for a Representative Pyrazole Synthesis:
-
Diazotization: Dissolve this compound in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Coupling Reaction: In a separate vessel, prepare a solution of a suitable active methylene compound (e.g., ethyl acetoacetate) in a basic medium.
-
Cyclization: Slowly add the diazonium salt solution to the active methylene compound solution while maintaining the temperature below 10°C. The resulting intermediate undergoes cyclization to form the pyrazole ring.
-
Purification: The crude pyrazole derivative is then purified by recrystallization or column chromatography.
Synthesis of Triazole Derivatives (Fungicidal Activity)
Triazole derivatives synthesized from this compound have shown promising fungicidal properties. These compounds often act by inhibiting the C14-demethylase enzyme (CYP51), which is crucial for ergosterol biosynthesis in fungi, thereby disrupting fungal cell membrane integrity.[2]
Protocol for a Representative Triazole Synthesis:
-
Reaction with Hydrazine: Reflux this compound with hydrazine hydrate in a suitable solvent like ethanol to form the corresponding hydrazone.
-
Cyclization with Carbon Disulfide: Treat the hydrazone with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to yield a triazole-thiol derivative.
-
Alkylation/Arylation: The thiol group can be further functionalized by reaction with various alkyl or aryl halides to produce a library of triazole derivatives.
-
Purification: The final products are purified using standard techniques such as recrystallization.
Synthesis of Oxadiazole Derivatives (Insecticidal Activity)
Oxadiazole derivatives are another class of compounds accessible from this compound that have been investigated for their insecticidal potential. The mode of action for these compounds can vary, but many are neurotoxins that target the insect's nervous system.[3]
Protocol for a Representative Oxadiazole Synthesis:
-
Formation of Hydrazide: Convert the ketone group of this compound to a carboxylic acid via a suitable oxidation reaction, followed by reaction with thionyl chloride and then hydrazine to form the acid hydrazide.
-
Cyclization: React the acid hydrazide with a suitable one-carbon synthon, such as carbon disulfide or an orthoester, in the presence of a dehydrating agent (e.g., phosphorus oxychloride) to form the 1,3,4-oxadiazole ring.
-
Functionalization: The amino group on the phenyl ring can be further modified before or after the oxadiazole ring formation to generate diverse derivatives.
-
Purification: Isolate and purify the target compounds by column chromatography.
Experimental Protocols for Biological Activity Evaluation
Herbicidal Activity Assay
Objective: To evaluate the pre- and post-emergence herbicidal activity of synthesized pyrazole derivatives.
Materials:
-
Seeds of target weed species (e.g., Chenopodium serotinum, Stellaria media, Brassica juncea).[1]
-
Pots, soil, growth chamber.
-
Synthesized pyrazole compounds, commercial herbicide standard (e.g., Mesotrione).
-
Acetone, Tween-20.
Procedure:
-
Pre-emergence Assay:
-
Sow seeds of the test weed species in pots filled with soil.
-
Apply the test compounds, dissolved in acetone with a surfactant (Tween-20), to the soil surface at various concentrations.
-
Incubate the pots in a growth chamber under controlled conditions (temperature, light, humidity).
-
After a set period (e.g., 14 days), assess the percentage of weed growth inhibition compared to a solvent-treated control.
-
-
Post-emergence Assay:
-
Grow the test weed species in pots until they reach the 2-3 leaf stage.
-
Spray the plants with solutions of the test compounds at different concentrations.
-
Return the pots to the growth chamber.
-
Evaluate the percentage of plant injury or mortality after a specified time (e.g., 7-14 days).
-
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) values for each compound.
Fungicidal Activity Assay
Objective: To determine the in vitro fungicidal activity of synthesized triazole derivatives against pathogenic fungi.
Materials:
-
Cultures of pathogenic fungi (e.g., Physalospora piricola).[2]
-
Potato Dextrose Agar (PDA) medium.
-
Petri dishes, incubator.
-
Synthesized triazole compounds, commercial fungicide standard (e.g., Mefentrifluconazole).[2]
-
Dimethyl sulfoxide (DMSO).
Procedure:
-
Poisoned Food Technique:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add the test compounds (dissolved in DMSO) to achieve a range of final concentrations.
-
Pour the amended PDA into sterile Petri dishes.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C).
-
Measure the radial growth of the fungal colony after a few days and calculate the percentage of inhibition relative to a control (PDA with DMSO only).
-
-
Data Analysis: Determine the MIC (Minimum Inhibitory Concentration) and EC50 values for each compound.
Insecticidal Activity Assay
Objective: To assess the contact and ingestion toxicity of synthesized oxadiazole derivatives against a model insect.
Materials:
-
Target insect species (e.g., larvae of Spodoptera litura).
-
Diet for rearing insects.
-
Petri dishes or multi-well plates.
-
Synthesized oxadiazole compounds, commercial insecticide standard (e.g., Chlorfenapyr).[4]
-
Acetone.
Procedure:
-
Contact Toxicity (Topical Application):
-
Apply a small, defined volume (e.g., 1 µL) of the test compound solution in acetone to the dorsal thorax of each insect larva.
-
Place the treated insects in a clean container with food.
-
Assess mortality at 24, 48, and 72 hours post-treatment.
-
-
Ingestion Toxicity (Diet Incorporation):
-
Incorporate the test compounds into the artificial diet at various concentrations.
-
Place a known number of larvae into containers with the treated diet.
-
Monitor and record mortality at regular intervals.
-
-
Data Analysis: Calculate the LD50 (median lethal dose) or LC50 (median lethal concentration) values.
Data Presentation
Table 1: Herbicidal Activity of Representative Pyrazole Derivatives against various weeds.
| Compound ID | Target Weed | EC50 (g ha⁻¹)[1] |
| Pyrazole A1 | Chenopodium serotinum | < 37.5 |
| Pyrazole A3 | Stellaria media | < 37.5 |
| Pyrazole A4 | Brassica juncea | < 37.5 |
| Mesotrione (Standard) | Chenopodium serotinum | ~20 |
Table 2: Fungicidal Activity of Representative Triazole Derivatives against Physalospora piricola.
| Compound ID | MIC (µg/mL)[2] | EC50 (µg/mL)[2] |
| Triazole 8d | - | 10.808 |
| Triazole 8k | - | 10.126 |
| Mefentrifluconazole (Standard) | - | 14.433 |
Table 3: Insecticidal Activity of a Representative Oxadiazole Derivative against Culex pipiens pallens.
| Compound ID | Mortality (%) at 0.10 mg/kg[4] |
| Oxadiazole 28 | 100 |
| Chlorfenapyr (Standard) | 95 |
Visualization of Mechanisms and Workflows
Synthesis Workflow
Caption: General synthesis pathways for agrochemical derivatives.
Herbicidal Mode of Action: HPPD Inhibition
References
- 1. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Acylation of 1-(3-Amino-4-chlorophenyl)ethanone
Abstract
This document provides a detailed protocol for the acylation of 1-(3-Amino-4-chlorophenyl)ethanone, a key reaction in the synthesis of various pharmaceutical intermediates and biologically active compounds. The primary method described herein is the acetylation of the aromatic amine using acetic anhydride or acetyl chloride. This process involves the nucleophilic substitution reaction where the amino group of this compound attacks the electrophilic carbonyl carbon of the acylating agent.[1] This reaction is fundamental in organic synthesis for protecting the amine functionality, which reduces its reactivity and allows for selective modifications in multi-step syntheses.[2] The protocol includes a step-by-step guide, a summary of key quantitative data, and a visual representation of the experimental workflow.
Introduction
Acylation of aromatic amines is a crucial transformation in organic chemistry, particularly in the pharmaceutical industry. The introduction of an acyl group to an amino functionality can significantly alter the molecule's biological activity and physicochemical properties. This compound is a valuable starting material, and its acylation leads to the formation of N-(2-chloro-5-acetylphenyl)amides. These products can serve as precursors for a wide range of more complex molecules. The most common acylating agents for this transformation are acetic anhydride and acetyl chloride.[3] The reaction can be catalyzed by acids or bases, or in some cases, can proceed without a catalyst.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the acylation of aromatic amines, adapted for this compound. These values are based on general procedures for similar substrates and may require optimization for this specific compound.
| Parameter | Acetyl Chloride Method | Acetic Anhydride Method | Reference(s) |
| Molar Ratio (Amine:Acylating Agent) | 1 : 1.1 - 1.5 | 1 : 1.5 - 2.0 | [4] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Glacial Acetic Acid, Water | [3][5][6] |
| Catalyst/Base | Pyridine, Triethylamine (TEA), DBU | Sodium Acetate, Acetic Acid (Vinegar) | [1][2][7] |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Gentle Heating (e.g., 50-80 °C) | [5][8] |
| Reaction Time | 1 - 6 hours | 1 - 4 hours | [5][6] |
| Typical Yield | 75 - 95% | 80 - 95% | [5][9] |
Experimental Protocols
Two primary methods for the acylation of this compound are presented below. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Acetyl chloride and acetic anhydride are corrosive and react with moisture.[10]
Method A: Acylation using Acetyl Chloride
This method is suitable for small to medium-scale synthesis and generally proceeds under mild conditions.
Materials:
-
This compound
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.
-
Base Addition: Add pyridine or triethylamine (1.1 equivalents) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-chloro-5-acetylphenyl)acetamide.
Method B: Acylation using Acetic Anhydride
This method is often used for larger-scale synthesis and can be performed under acidic or neutral conditions.
Materials:
-
This compound
-
Acetic Anhydride
-
Glacial Acetic Acid or Sodium Acetate
-
Distilled Water
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a beaker or flask, dissolve this compound (1.0 equivalent) in glacial acetic acid.[3]
-
Acylating Agent Addition: Slowly add acetic anhydride (1.5 equivalents) to the solution while stirring.[3]
-
Heating: Gently warm the mixture in a water bath for 10-15 minutes.[3]
-
Precipitation: Pour the reaction mixture into cold water to precipitate the product.[3]
-
Isolation: Collect the solid product by filtration and wash it with cold water.[3]
-
Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure N-(2-chloro-5-acetylphenyl)acetamide.[3]
Visualizations
Experimental Workflow Diagram:
The following diagram illustrates the general workflow for the acylation of this compound.
Caption: General workflow for the acylation of this compound.
Reaction Mechanism:
The following diagram illustrates the nucleophilic substitution mechanism for the acylation reaction.
Caption: Simplified mechanism of nucleophilic acylation of an amine.
References
- 1. youtube.com [youtube.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 1-(3-Amino-4-chlorophenyl)ethanone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1-(3-Amino-4-chlorophenyl)ethanone via recrystallization. This compound is a valuable intermediate in pharmaceutical synthesis, and achieving high purity is crucial for subsequent reactions and ensuring the quality of the final active pharmaceutical ingredient (API). The protocol herein describes a single-solvent recrystallization method, outlines the necessary equipment, and details the procedural steps for optimal yield and purity.
Compound Information
This compound is a substituted aromatic ketone. Its purity is critical for the synthesis of various pharmaceutical compounds. The physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Amino-4-chloroacetophenone |
| CAS Number | 79406-57-8 |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| Appearance | Solid |
| Melting Point | 104-105 °C[1] |
| Boiling Point | 324.6±27.0 °C at 760 mmHg |
Recrystallization Principle
Recrystallization is a purification technique for solid compounds. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.
Experimental Protocol: Single-Solvent Recrystallization
This protocol is designed for the purification of approximately 10 g of crude this compound. The choice of solvent is critical; while benzene has been reported for the recrystallization of this compound, safer alternatives such as toluene or ethanol are recommended due to the hazardous nature of benzene.[1] Ethanol is often a good choice for compounds with amino and ketone functionalities.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toluene and ethanol are flammable. Avoid open flames and use a heating mantle or steam bath for heating.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Deionized water
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Heating mantle or steam bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection and Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 40-50 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a heating mantle while stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 0.1-0.2 g).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask (500 mL) containing a small amount of the solvent on the heating mantle.
-
Place a funnel with fluted filter paper on the preheated flask.
-
Quickly pour the hot solution through the filter paper. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold solvent.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor containing dissolved impurities.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and allow them to air dry.
-
For complete drying, place the crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) or in a desiccator until a constant weight is achieved.
-
Data Presentation: Expected Results
The following table summarizes the expected outcomes of the recrystallization protocol. The actual yield and purity will depend on the initial purity of the crude material.
| Parameter | Crude Material | Purified Material |
| Appearance | May be off-white to brownish solid | White to pale yellow crystalline solid |
| Typical Yield (%) | N/A | 70-90% |
| Purity (by HPLC, %) | Variable | >99.0% |
| Melting Point (°C) | Broad range, lower than 104°C | 104-105 °C[1] |
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
References
Application Note: Analytical HPLC Method for 1-(3-Amino-4-chlorophenyl)ethanone
Introduction
1-(3-Amino-4-chlorophenyl)ethanone is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds and other organic molecules.[1] The purity and quantification of this compound are critical for ensuring the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation, identification, and quantification of such compounds. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Principle
The method utilizes a C18 stationary phase, which is non-polar, and a polar mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The amino and chloro substitutions on the phenyl ring, along with the ethanone group, provide sufficient hydrophobicity for retention on the C18 column. Detection is achieved using a UV-Vis detector, as the aromatic ring and carbonyl group are chromophoric.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2. Reagent and Standard Preparation
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Potassium Dihydrogen Phosphate: Analytical grade
-
Phosphoric Acid: Analytical grade
-
This compound Reference Standard: Purity >98%
-
Diluent: Mobile Phase (Acetonitrile:Buffer, 40:60)
Preparation of 20mM Potassium Phosphate Buffer (pH 3.0):
-
Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
3. Sample Preparation
The sample preparation procedure may vary depending on the sample matrix. For a relatively clean sample matrix:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Data Presentation: Method Validation Summary
The following table summarizes the typical performance characteristics of this HPLC method.
| Validation Parameter | Result |
| Retention Time (min) | ~ 4.5 |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | No interference from blank and placebo |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Amino-4-chlorophenyl)ethanone
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(3-Amino-4-chlorophenyl)ethanone, a key intermediate in pharmaceutical development. It is intended for an audience of researchers, chemists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary impurities?
A1: The most prevalent method is the Friedel-Crafts acylation of 2-chloroaniline using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The primary impurities encountered stem from side reactions, unreacted starting materials, and byproducts.
-
Isomeric Impurity: The most significant process-related impurity is the isomer 1-(5-amino-2-chlorophenyl)ethanone. This arises from acylation at the ortho position relative to the amino group instead of the desired para position.
-
Starting Material: Residual 2-chloroaniline.
-
N-Acylated Byproduct: Acylation of the amino group of 2-chloroaniline to form 2-chloroacetanilide.
-
Polysubstitution Products: Although less common in acylation due to the deactivating nature of the introduced acetyl group, polysubstituted byproducts can sometimes be observed under harsh conditions.[3]
-
Inorganic Impurities: Residual catalyst (e.g., aluminum salts) and acids from the workup.
-
Residual Solvents: Solvents used during the reaction or purification steps.[4]
Q2: My post-reaction analysis (HPLC/GC-MS) shows a major peak very close to my desired product. What is it likely to be?
A2: This is very likely the isomeric impurity, 1-(5-amino-2-chlorophenyl)ethanone . The amino group in 2-chloroaniline is an ortho, para-director, and the chloro group is also an ortho, para-director. While the acylation is sterically hindered at the position ortho to the chlorine atom, competition between the positions ortho and para to the amino group leads to the formation of both the desired product and its isomer. Controlling reaction temperature is crucial to minimize the formation of this byproduct.
Q3: How can I control the formation of the isomeric impurity and other byproducts?
A3: Controlling reaction parameters is key to improving the regioselectivity and overall purity of the synthesis.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) generally favors the formation of the thermodynamically more stable para-substituted product over the ortho-isomer.
-
Order of Addition: Slowly adding the acylating agent (acetyl chloride) to the mixture of 2-chloroaniline and Lewis acid can help maintain a low concentration of the electrophile and minimize side reactions.
-
Stoichiometry: Using a precise stoichiometric amount of the Lewis acid is important. An excess can lead to more side reactions, while an insufficient amount will result in a low yield.[3] Both the starting amine and the resulting ketone product can form complexes with the Lewis acid, so a stoichiometric amount is typically required.[3]
-
Solvent Choice: The choice of solvent can influence the reaction. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction; Suboptimal temperature; Insufficient catalyst. | Monitor reaction completion by TLC or HPLC. Ensure the reaction is stirred for an adequate time. Verify the quality and stoichiometry of the Lewis acid catalyst. |
| High level of isomeric impurity | High reaction temperature; Rapid addition of reagents. | Maintain the reaction temperature at 0-5 °C. Add the acylating agent dropwise to the reaction mixture over an extended period. |
| Presence of N-acylated byproduct | The amino group is a competing nucleophile. | This can be minimized by ensuring the amino group is complexed with the Lewis acid before the addition of the acylating agent. |
| Product is difficult to crystallize | Presence of multiple impurities; Residual solvent. | Purify the crude product by column chromatography before crystallization. Ensure all solvents from the workup are thoroughly removed under reduced pressure. |
| Final product has a dark color | Air oxidation of the amino group; Residual impurities. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Purify the product using column chromatography followed by recrystallization with a suitable solvent system like toluene or ethanol/water. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example based on the Friedel-Crafts acylation reaction.
Materials:
-
2-Chloroaniline
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH) solution
-
Toluene
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride to dry dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add 2-chloroaniline to the suspension while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to allow for complex formation.
-
Add acetyl chloride dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from toluene to yield the final product.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
This method should effectively separate the main product from the isomeric impurity and unreacted 2-chloroaniline.
Visual Guides
Reaction and Impurity Formation Pathway
The following diagram illustrates the primary reaction for the synthesis of this compound and the competing side reaction that leads to the main isomeric impurity.
Caption: Synthesis pathway and formation of the primary isomeric impurity.
Troubleshooting Workflow for Impurity Identification
This workflow provides a logical sequence for identifying an unknown peak observed during product analysis.
Caption: A decision tree for troubleshooting and identifying common impurities.
References
Technical Support Center: Synthesis of 1-(3-Amino-4-chlorophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-(3-Amino-4-chlorophenyl)ethanone.
Troubleshooting Guides & FAQs
This section addresses common issues and their potential solutions in a question-and-answer format for the two primary synthetic routes to this compound.
Route A: Friedel-Crafts Acylation of Protected 4-Chloroaniline
Q1: Why is the yield of my Friedel-Crafts acylation of 4-chloroaniline extremely low or non-existent?
A: Direct Friedel-Crafts acylation of 4-chloroaniline is generally unsuccessful. The amino group (-NH₂) is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the aromatic ring, making it resistant to electrophilic aromatic substitution.
Solution: The amino group must be protected before the Friedel-Crafts acylation. A common protecting group is acetyl, which converts the aniline into an acetanilide. The acetyl group is an electron-withdrawing group but an ortho-, para-director, allowing the acylation to proceed. The protecting group is then removed in a subsequent step.
Q2: My Friedel-Crafts acylation of 4-chloroacetanilide resulted in a mixture of products. How can I improve the regioselectivity?
A: The acylation of 4-chloroacetanilide can potentially yield both the desired 3-acetyl product and the 2-acetyl isomer due to the directing effects of the chloro and acetamido groups.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for the thermodynamically favored para-acylation product (relative to the acetamido group).
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ might offer different selectivity profiles. Experimenting with different catalysts could optimize the desired isomer formation.
-
Solvent: The choice of solvent can influence the isomer ratio. Less polar solvents may be beneficial.
Q3: I am having difficulty with the deprotection of N-(4-chloro-3-acetylphenyl)acetamide. What are the optimal conditions?
A: The hydrolysis of the acetamide back to the aniline can be achieved under acidic or basic conditions. Incomplete hydrolysis is a common reason for low yield of the final product.
Troubleshooting Steps:
-
Acid Hydrolysis: Refluxing the acetanilide with an excess of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is a standard method. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
-
Base Hydrolysis: Alternatively, refluxing with a strong base like sodium hydroxide (NaOH) in an alcoholic solvent can be effective.
-
Reaction Time: Ensure a sufficient reaction time for complete hydrolysis.
Route B: Reduction of 1-(4-chloro-3-nitrophenyl)ethanone
Q4: The reduction of the nitro group in 1-(4-chloro-3-nitrophenyl)ethanone is incomplete. How can I improve the conversion?
A: Incomplete reduction can be due to several factors, including the choice of reducing agent, reaction time, and temperature.
Troubleshooting Steps:
-
Choice of Reducing Agent: Stannous chloride (SnCl₂) dihydrate in a solvent like ethanol is a highly effective and chemoselective method for reducing aromatic nitro groups without affecting other functional groups like ketones and aryl chlorides.[1] Iron powder in acidic media is another robust and cost-effective option.[1]
-
Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent. For SnCl₂·2H₂O, a 4-5 fold molar excess is recommended.[1]
-
Temperature and Reaction Time: Refluxing the reaction mixture is often necessary to drive the reaction to completion.[1] Monitor the reaction progress by TLC.
Q5: I am observing side products in my nitro reduction reaction. What are they and how can I avoid them?
A: While the reduction of the nitro group is generally clean, side reactions can occur, especially with less selective reducing agents.
Potential Side Reactions and Solutions:
-
Reduction of the Ketone: Stronger reducing agents like catalytic hydrogenation with certain catalysts (e.g., Raney Nickel) under harsh conditions could potentially reduce the ketone to an alcohol.[1] Using chemoselective reagents like SnCl₂ or Fe/HCl minimizes this risk.[1]
-
Dehalogenation: Catalytic hydrogenation also carries a risk of dehalogenation (removal of the chlorine atom).[1] Again, SnCl₂ or Fe/HCl are preferred to avoid this.[1]
Q6: The workup and purification of the final product after stannous chloride reduction is challenging. Are there any tips?
A: The workup for a stannous chloride reduction typically involves removing the tin salts.
Purification Strategy:
-
After the reaction, the mixture is often basic. The tin salts can precipitate as tin hydroxides.
-
A common procedure involves diluting the reaction mixture with water and then carefully adding a base (e.g., NaOH or NaHCO₃ solution) until the solution is alkaline. This will precipitate the tin salts.
-
The product can then be extracted into an organic solvent.
-
Thorough washing of the organic layer with water and brine is crucial.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reduction Methods for 1-(4-chloro-3-nitrophenyl)ethanone
| Reduction Method | Reagents & Conditions | Expected Yield (%) | Purity (%) | Notes |
| Stannous Chloride | SnCl₂·2H₂O, Ethanol, Reflux | 85-95 | >95 | Highly chemoselective for the nitro group. Tolerates ketone and aryl chloride functionalities.[1] |
| Iron in Acidic Media | Fe powder, HCl or Acetic Acid, Heat | 80-90 | >95 | A classic, cost-effective, and selective method.[1] |
| Catalytic Hydrogenation | H₂ (gas), Pd/C, Ethanol or Ethyl Acetate, RT, 1-3 atm | 70-90 | Variable | May require optimization to avoid dehalogenation or reduction of the ketone.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitro Reduction (Route B)
Step 1: Synthesis of 1-(4-chloro-3-nitrophenyl)ethanone
This step involves the nitration of 4'-chloroacetophenone.
-
Reaction Setup: In a round-bottom flask cooled in an ice bath, add 4'-chloroacetophenone.
-
Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Workup: Pour the reaction mixture over crushed ice. The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Step 2: Reduction of 1-(4-chloro-3-nitrophenyl)ethanone to this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq) in absolute ethanol.[1]
-
Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise.[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring by TLC.[1]
-
Workup: Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate until the solution is basic and gas evolution ceases.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation (Route A)
Step 1: Acetylation of 4-chloroaniline
-
Reaction Setup: Dissolve 4-chloroaniline in a mixture of water and concentrated hydrochloric acid.
-
Acetylation: To the stirred solution, add acetic anhydride, followed immediately by a solution of sodium acetate in water.
-
Precipitation & Isolation: A white precipitate of N-(4-chlorophenyl)acetamide will form. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 2: Friedel-Crafts Acylation of N-(4-chlorophenyl)acetamide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, >2.0 eq) in an anhydrous solvent like dichloromethane (DCM). Cool the mixture in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.0 eq) dropwise to the stirred AlCl₃ suspension.
-
Substrate Addition: Dissolve N-(4-chlorophenyl)acetamide (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Extract the product with DCM. Wash the organic layer, dry it, and concentrate it. The crude N-(4-chloro-3-acetylphenyl)acetamide can be purified by column chromatography.
Step 3: Hydrolysis of N-(4-chloro-3-acetylphenyl)acetamide
-
Reaction Setup: In a round-bottom flask, add the N-(4-chloro-3-acetylphenyl)acetamide and an excess of 6M hydrochloric acid.
-
Reaction: Heat the mixture at reflux for several hours until TLC analysis indicates the complete disappearance of the starting material.
-
Workup: Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude this compound can be purified by recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Synthetic pathways for this compound.
References
Side reactions to consider when using 1-(3-Amino-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments involving 1-(3-Amino-4-chlorophenyl)ethanone. The following information is intended to help you anticipate and address potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when using this compound in acylation reactions?
A1: The primary side reaction of concern is over-acylation. The amino group (-NH₂) in this compound is a potent activating group, making the aromatic ring highly susceptible to electrophilic substitution.[1] This can lead to the addition of more than one acyl group, particularly under harsh reaction conditions. To mitigate this, it is often recommended to protect the amino group, for example, through acetylation, before proceeding with further acylation reactions.[1][2][3] This protection moderates the reactivity of the aromatic ring, allowing for more controlled reactions.[1][2]
Q2: I am observing the formation of colored impurities and tar-like substances in my reaction mixture. What is the likely cause and how can I prevent it?
A2: The formation of colored impurities and tars is often due to the oxidation of the aniline functional group.[4] Anilines, especially under acidic conditions or in the presence of oxidizing agents, can be sensitive and prone to polymerization and degradation. To minimize this, consider the following troubleshooting steps:
-
Use of Purified Reagents: Ensure that your starting material and all reagents are of high purity and that the aniline is colorless.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent air oxidation.[4]
-
Protection of the Amino Group: As with acylation, protecting the amino group can make the molecule less susceptible to oxidation.[4]
Q3: During a diazotization reaction followed by a coupling reaction, I am getting a low yield of the desired azo compound and multiple side products. What could be the issue?
A3: Diazotization of aromatic amines can be a sensitive reaction, and several side reactions can occur, leading to low yields and a mixture of products.[5] Common issues include:
-
Decomposition of the Diazonium Salt: The diazonium salt intermediate can be unstable and decompose, especially at elevated temperatures. It is crucial to maintain low temperatures (typically 0-5 °C) throughout the reaction.
-
Phenol Formation: The diazonium salt can react with water to form a phenol derivative, which can then undergo coupling to form undesired azo compounds.
-
Side Reactions of the Coupling Partner: The reactivity of the coupling partner and the pH of the reaction medium are critical for selective C-C or C-N bond formation.
Q4: I am attempting a Friedel-Crafts reaction with this compound and the reaction is not proceeding as expected. Why is this happening?
A4: Friedel-Crafts reactions often fail with anilines and their derivatives. The amino group is a Lewis base and can form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the desired reaction from occurring.[3][6] To overcome this, the amino group must be protected, typically by acetylation, to reduce its basicity before carrying out the Friedel-Crafts reaction.[3][6]
Troubleshooting Guides
Acylation Reactions
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of mono-acylated product and presence of a higher molecular weight byproduct. | Over-acylation (di- or poly-acylation) due to the high reactivity of the amino group. | 1. Protect the amino group: Convert the amino group to an amide (e.g., acetamide) before the acylation reaction.[1] 2. Control stoichiometry: Use a 1:1 molar ratio of the acylating agent to the protected aniline. 3. Moderate reaction conditions: Use milder temperatures and shorter reaction times. |
| Reaction mixture turns dark. | Oxidation of the aniline. | 1. Use purified reagents. [4] 2. Work under an inert atmosphere (N₂ or Ar). [4] 3. Protect the amino group. [4] |
Diazotization and Coupling Reactions
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired azo product. | Decomposition of the diazonium salt. | 1. Maintain low temperature (0-5 °C) throughout the reaction. 2. Use the diazonium salt immediately after its formation. |
| Formation of multiple colored byproducts. | - Phenol formation and subsequent coupling. - Non-selective coupling. | 1. Ensure anhydrous conditions for the diazotization step where possible. 2. Carefully control the pH of the coupling reaction to favor the desired coupling position. |
| Precipitation of an unknown solid during diazotization. | The diazonium salt may be insoluble under the reaction conditions. | 1. Choose a suitable acid and solvent system to maintain solubility. 2. If isolated, the diazonium salt should be handled with care as they can be explosive when dry. |
Experimental Protocols
Protocol 1: Protective Acetylation of this compound
This protocol describes a general procedure for the protection of the amino group as an acetamide to prevent side reactions during subsequent electrophilic aromatic substitutions.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid or a suitable inert solvent (e.g., dichloromethane)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve this compound in a minimal amount of glacial acetic acid or an inert solvent in a flask equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture can be poured into cold water to precipitate the acetylated product.
-
The solid product can be collected by filtration, washed with water, and dried.
Expected Outcome: Formation of N-(2-chloro-5-acetylphenyl)acetamide, which is less susceptible to over-reactivity in subsequent electrophilic reactions.
Visualizations
Logical Workflow for Troubleshooting Acylation Reactions
Caption: A logical workflow for diagnosing and solving common side reactions during the acylation of this compound.
Signaling Pathway Context: Kinase Inhibitor Synthesis
This compound is a key building block in the synthesis of various kinase inhibitors, such as Dasatinib, which targets BCR-ABL and Src family kinases implicated in certain types of leukemia.[7][8] The amino and chloro-substituted phenyl ring serves as a crucial pharmacophore for binding to the kinase domain. Understanding the potential side reactions during its incorporation into the final drug molecule is critical for ensuring the purity and efficacy of the active pharmaceutical ingredient (API).
Caption: A simplified workflow illustrating the use of this compound in the synthesis of a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
Optimizing reaction conditions for the diazotization of 1-(3-Amino-4-chlorophenyl)ethanone
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the diazotization of 1-(3-Amino-4-chlorophenyl)ethanone.
Troubleshooting and FAQs
This section addresses common issues encountered during the diazotization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature too high: The diazonium salt is thermally unstable and decomposes at elevated temperatures.[1][2] 2. Insufficient acid: Prevents the complete formation of the nitrosonium ion (NO+) and may not fully protonate the starting amine.[1] 3. Incomplete dissolution of the amine: The amine salt may not be fully soluble in the acid.[1] 4. Degradation of reagents: Sodium nitrite can degrade over time. | 1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[1] 2. Ensure a sufficient excess of a strong mineral acid like HCl or H₂SO₄ is used.[1] 3. Ensure enough acid is used to form the soluble salt of the amine. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.[1] 4. Use fresh, high-quality sodium nitrite. |
| Reaction Mixture Turns Dark Brown/Black or Oily | 1. Decomposition of the diazonium salt: This is often caused by the temperature rising above the optimal 0-5 °C range.[1] 2. Azo coupling side reaction: The newly formed diazonium salt can couple with the unreacted parent amine.[1] | 1. Check and maintain the low temperature. Ensure slow, dropwise addition of the sodium nitrite solution.[1] 2. Increase the concentration of the acid to ensure the starting amine is fully protonated.[1] |
| Foaming or Gas Evolution | 1. Nitrogen gas (N₂) evolution: This is a sign of diazonium salt decomposition.[1][2] 2. Decomposition of nitrous acid. | 1. Immediately check and lower the reaction temperature. 2. Add the sodium nitrite solution more slowly to the strongly acidic solution.[1] |
| Solid Precipitates Out of Solution | 1. The amine salt is not fully soluble: Insufficient acid may be the cause.[1] 2. The diazonium salt is precipitating: This can be normal if the diazonium salt is not very soluble in the reaction medium. | 1. Ensure sufficient acid is used to form the soluble salt of the amine.[1] 2. Proceed to the next step, ensuring the mixture is well-stirred. |
Frequently Asked Questions (FAQs)
Q1: Why is a low temperature (0-5 °C) crucial for this reaction?
A: The resulting aryl diazonium salt is highly unstable at elevated temperatures.[2] Maintaining a low temperature is essential to prevent its decomposition, which leads to the formation of phenolic byproducts and the evolution of nitrogen gas, significantly reducing the yield of the desired product.[1][2][3]
Q2: What is the optimal type and amount of acid to use?
A: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[1] A high concentration of acid is necessary for two main reasons: it facilitates the in-situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite, and it ensures the primary amine is fully protonated, which prevents it from coupling with the diazonium salt.[1] For weakly basic amines, strongly acidic conditions are particularly important.[1]
Q3: How can I confirm the formation of the diazonium salt?
A: A common method is to perform a coupling reaction. A small aliquot of the reaction mixture can be added to a solution of a coupling agent, such as 2-naphthol in a basic solution. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[1]
Q4: What are some common side reactions to be aware of?
A: The primary side reaction is the coupling of the newly formed diazonium salt with the unreacted this compound. This can be minimized by maintaining a sufficient excess of acid to ensure the starting amine is fully protonated.[1] Another significant side reaction is the decomposition of the diazonium salt to form the corresponding phenol, which is accelerated by higher temperatures.[2]
Experimental Protocols and Data
Optimized Reaction Conditions
The following table summarizes the generally recommended conditions for the diazotization of substituted anilines, applicable to this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes decomposition of the unstable diazonium salt.[1][2] |
| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Strong acids are required to generate the nitrosonium ion and protonate the amine.[1] |
| Acid Molar Ratio | 2.5 - 4.0 equivalents | Ensures complete protonation of the amine and facilitates the reaction. |
| Sodium Nitrite (NaNO₂) Molar Ratio | 1.0 - 1.2 equivalents | A slight excess ensures complete conversion of the amine. |
| Solvent | Water, Acetic Acid | The choice of solvent can depend on the solubility of the amine salt.[4] |
| Addition of NaNO₂ | Slow, dropwise | Controls the exothermic nature of the reaction and prevents localized heating.[1] |
Detailed Experimental Protocol
This protocol outlines a standard procedure for the diazotization of this compound.
-
Preparation of the Amine Solution:
-
In a flask equipped with a mechanical stirrer, add 1.0 equivalent of this compound.
-
Add 2.5 to 4.0 equivalents of concentrated hydrochloric acid or sulfuric acid and a suitable amount of water or acetic acid to dissolve the amine. Gentle warming may be necessary to achieve complete dissolution.[1]
-
-
Cooling:
-
Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature throughout the reaction.[1]
-
-
Preparation of Nitrite Solution:
-
In a separate beaker, prepare a solution of 1.0 to 1.1 molar equivalents of sodium nitrite in cold distilled water.[1]
-
-
Diazotization:
-
Monitoring the Reaction:
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that sufficient sodium nitrite has been added.
-
-
Quenching Excess Nitrous Acid (Optional):
-
If necessary, excess nitrous acid can be quenched by the careful addition of a small amount of sulfamic acid or urea until the starch-iodide test is negative.
-
-
Use of the Diazonium Salt Solution:
-
The resulting diazonium salt solution is unstable and should be used immediately in the subsequent reaction step (e.g., Sandmeyer reaction, azo coupling).[3]
-
Visualizations
Caption: Experimental workflow for the diazotization of this compound.
Caption: Troubleshooting decision tree for diazotization issues.
Caption: Key chemical transformations in the diazotization and subsequent reactions.
References
Technical Support Center: Purification of 1-(3-Amino-4-chlorophenyl)ethanone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of color impurities from 1-(3-Amino-4-chlorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of color impurities in this compound?
Color impurities in this compound, an aromatic amine, can arise from several sources throughout the synthesis and storage process. It is well-known that amines can discolor during manufacturing and upon storage in air.[1][2] The discoloration is often attributed to the formation of colored by-products or degradation products.[1]
Common sources of impurities include:
-
Starting Materials and Reagents: Impurities present in the initial raw materials can be carried through the synthesis.[3][4]
-
Side Reactions: Unwanted side reactions during the synthesis can produce colored, often aromatic, by-products.[3]
-
Degradation: Aromatic amines can be susceptible to oxidation or other forms of degradation when exposed to air, light, or high temperatures, leading to the formation of colored compounds.[1][2][4]
-
Residual Catalysts or Metals: Traces of catalysts or metals from reaction vessels can sometimes lead to the formation of colored complexes.[5]
Q2: What is the primary recommended method for removing color impurities from this compound?
The most common and effective method for removing color impurities from solid organic compounds is a combination of treatment with activated carbon followed by recrystallization.[6][7] Activated carbon, also known as decolorizing charcoal, has a high surface area with pores that adsorb colored impurity molecules, which are often large, aromatic compounds with extended conjugation.[8] Recrystallization then separates the pure compound from the remaining soluble impurities based on differences in solubility.[9]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
Choosing the right solvent is critical for successful recrystallization. An ideal solvent should exhibit the following properties[9][10]:
-
High Solubility at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low Solubility at Low Temperatures: The compound should be poorly soluble in the solvent at room temperature or below.
-
Impurities' Solubility: Impurities should either be completely insoluble in the hot solvent (so they can be filtered out) or highly soluble in the cold solvent (so they remain in solution after crystallization).
-
Non-reactive: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Commonly used solvents for recrystallizing compounds with amine and ketone functionalities include ethanol, methanol, isopropanol, acetone, and ethyl acetate, or mixtures such as ethanol/water or hexane/ethyl acetate.[11] Small-scale solubility tests are recommended to determine the optimal solvent or solvent system.
Q4: Can you provide a detailed experimental protocol for decolorization and recrystallization?
Yes, the following protocol outlines the standard procedure for purifying this compound using activated carbon and single-solvent recrystallization.
Experimental Protocol: Decolorization and Recrystallization
Objective: To remove color impurities from crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Activated carbon (decolorizing charcoal)
-
Filter aid (e.g., Celite®), optional
-
Erlenmeyer flasks
-
Heating source (hot plate with stirrer)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the compound completely.[10] Continuous stirring and heating will facilitate dissolution.
-
Decolorization: Once the solid is fully dissolved, remove the flask from the heat source. Add a small amount of activated carbon to the hot solution (typically 1-5% of the solute's weight).
-
Caution: Add the carbon cautiously to the hot solution to avoid violent boiling over. It is often best to cool the solution slightly before adding the carbon.
-
-
Heating: Gently reheat the mixture to boiling for 5-10 minutes to allow the carbon to adsorb the impurities.
-
Hot Gravity Filtration: To remove the activated carbon and any insoluble impurities, perform a hot gravity filtration.[10] This is a critical step and should be done quickly to prevent the desired compound from crystallizing prematurely.
-
Use a pre-warmed funnel and receiving flask.
-
Fluted filter paper can increase the filtration speed.
-
A small layer of a filter aid like Celite® over the filter paper can help prevent fine carbon particles from passing through.
-
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[12]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either on the filter funnel under vacuum or in a drying oven at a temperature well below the compound's melting point.
Q5: What should I do if the color is not completely removed after the first treatment?
If the resulting crystals are still colored, one of the following steps can be taken:
-
Repeat the Treatment: The decolorization process with activated carbon can be repeated.[7] Redissolve the crystals in a minimal amount of hot solvent and treat with a fresh portion of activated carbon.
-
Re-evaluate the Solvent: The chosen solvent may be too good at dissolving the colored impurity. Trying a different recrystallization solvent might leave the impurity behind in the mother liquor.
-
Consider an Alternative Method: If repeated attempts fail, the impurity may have similar properties to your product, making separation by recrystallization difficult. In such cases, column chromatography may be more effective.[13]
Q6: Are there alternative methods for color removal if recrystallization is not effective?
Yes, if recrystallization and activated carbon treatment are insufficient, other purification techniques can be employed:
-
Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For colored impurities, both normal-phase (e.g., silica gel) and reversed-phase chromatography can be effective.[13]
-
Acid-Base Extraction: Since the target compound has a basic amino group, it can be dissolved in an acidic aqueous solution. Insoluble, non-basic impurities can be removed by filtration or extraction with an organic solvent. The purified amine can then be recovered by basifying the aqueous solution and collecting the precipitate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Color in Crystals | - Insufficient amount of activated carbon used.- The colored impurity has very similar solubility to the product.- The impurity is strongly adsorbed to the product. | - Repeat the recrystallization and activated carbon treatment, possibly with a larger amount of carbon.[7]- Try a different recrystallization solvent or a two-solvent system.- Use an alternative purification method like column chromatography.[13] |
| Low Recovery Yield | - Too much solvent was used during dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution.[10]- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Keep the solution, funnel, and receiving flask hot during gravity filtration. |
| Oiling Out (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a very high degree. | - Use a lower-boiling point solvent.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.[12] |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent. | - Boil off some of the solvent to increase the concentration and try cooling again.- If the solution is dilute, add a second "anti-solvent" (in which the product is insoluble) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.- Induce crystallization by scratching the flask or adding a seed crystal.[12] |
Purification Workflow and Troubleshooting Logic
The following diagrams illustrate the standard workflow for purification and a decision-making process for troubleshooting common issues.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for persistent color impurities.
References
- 1. EP2621887A1 - Decolorization of amines - Google Patents [patents.google.com]
- 2. JP5785262B2 - Amine decolorization - Google Patents [patents.google.com]
- 3. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 4. veeprho.com [veeprho.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. The role of activated carbon in organic synthesis [zs-carbon.cn]
- 7. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. Home Page [chem.ualberta.ca]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. biotage.com [biotage.com]
Preventing over-reduction in the synthesis of 1-(3-Amino-4-chlorophenyl)ethanone
Technical Support Center: Synthesis of 1-(3-Amino-4-chlorophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound, with a specific focus on preventing the over-reduction of the ketone functionality. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this selective chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound from its nitro precursor?
The main challenge is the chemoselective reduction of the aromatic nitro group to an amine without affecting the ketone group or the aryl chloride. The starting material, 1-(4-chloro-3-nitrophenyl)ethanone, contains multiple reducible functionalities. Over-reduction, the unwanted reduction of the ketone to a secondary alcohol, is a common side reaction that lowers the yield of the desired product.
Q2: What constitutes "over-reduction" in this specific synthesis?
Over-reduction refers to the reduction of the acetyl (ketone) group to a hydroxyethyl (secondary alcohol) group, yielding 1-(3-amino-4-chlorophenyl)ethanol as a significant byproduct. In some aggressive reduction conditions, dehalogenation (loss of the chlorine atom) can also occur.
Q3: Which reducing agents are recommended for achieving high selectivity?
For selective nitro group reduction in the presence of a ketone, metal-based systems in acidic or neutral media are often preferred for their high chemoselectivity.[1]
-
Stannous chloride (SnCl₂·2H₂O) in ethanol is a mild and highly effective reagent for this transformation, generally preserving the ketone functionality.[1][2]
-
Iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (HOAc) is a classic, robust, and cost-effective method that is selective for the nitro group.[2][3]
-
Catalytic transfer hydrogenation using catalysts like Pd/C with a hydrogen donor can be selective, but requires careful optimization to avoid ketone reduction.[2]
Q4: What are other potential side products besides the over-reduced alcohol?
Besides the alcohol byproduct, incomplete reduction can lead to the formation of intermediates like nitroso and hydroxylamine species. These can condense to form colored impurities such as azoxy and azo compounds, complicating purification.[4]
Q5: How can I monitor the reaction to prevent over-reduction and ensure completion?
Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting material and a pure standard of the desired product (if available), you can observe the consumption of the reactant and the formation of the product. The reaction should be stopped once the starting material is no longer visible on the TLC plate to minimize the risk of over-reduction.
Troubleshooting Guide
Problem 1: The primary isolated product is the amino alcohol, not the desired amino ketone.
-
Cause: The reducing agent or reaction conditions were too harsh, leading to the reduction of both the nitro and ketone groups. This is common with powerful reducing agents like sodium borohydride in certain systems or aggressive catalytic hydrogenation (high pressure/temperature).[6][7]
-
Solution:
-
Change Reducing Agent: Switch to a more chemoselective reagent known to spare ketones, such as stannous chloride (SnCl₂) or iron powder in acetic acid.[1][2][3]
-
Modify Conditions: If using catalytic hydrogenation, reduce the hydrogen pressure, lower the reaction temperature, or decrease the catalyst loading.[7] Ensure the reaction is stopped as soon as the starting material is consumed, as determined by TLC monitoring.
-
Problem 2: The product is contaminated with colored impurities (e.g., red, orange, or brown).
-
Cause: These colors often indicate the presence of azo or azoxy compounds, which form from the condensation of partially reduced intermediates.[4] This typically happens when the reaction environment is not sufficiently reducing or the reaction is incomplete.
-
Solution:
-
Ensure Complete Reaction: Extend the reaction time or use a slight excess of the reducing agent to ensure all nitro-containing molecules are fully reduced to the amine.[4]
-
Maintain a Reducing Environment: Ensure thorough mixing and maintain anaerobic conditions (e.g., under a nitrogen or argon atmosphere) if the chosen reagent is sensitive to air.
-
Purification: Most of these colored impurities can be removed during workup or by column chromatography.
-
Problem 3: The reaction is very slow or incomplete, with significant starting material remaining.
-
Cause: This could be due to several factors, including insufficient reducing agent, deactivated catalyst (in catalytic hydrogenation), or suboptimal reaction temperature.
-
Solution:
-
Increase Reagent/Catalyst: Add more of the reducing agent in portions, monitoring by TLC. If using a catalyst, ensure it is fresh and active.[4]
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. For example, refluxing ethanol is a common condition for SnCl₂ reductions.[1]
-
Check pH: For metal/acid reductions, ensure the acidic environment is maintained, as the reaction relies on it.
-
Data Presentation: Comparison of Reduction Methods
The following table summarizes the performance of common methods for the selective reduction of 1-(4-chloro-3-nitrophenyl)ethanone.
| Reducing Agent/System | Typical Conditions | Selectivity (Nitro vs. Ketone) | Common Side Products / Issues | Approx. Yield (%) | Reference |
| SnCl₂·2H₂O | Ethanol, Reflux | Excellent | Formation of tin salts requiring careful basic workup. | 85-95 | [2],[1] |
| Fe / HCl or HOAc | Acidic aqueous or alcoholic media, Heat | Very Good | Requires filtration of iron salts; strongly acidic. | 80-90 | [2],[3] |
| H₂, Pd/C | H₂ gas, various solvents (e.g., EtOH, EtOAc) | Good to Moderate | Risk of ketone reduction and dehalogenation. | Variable | [2],[8] |
| (Ph₃P)₃RuCl₂ / Zn / H₂O | 1,4-dioxane, KOH, Heat | Excellent | Requires a specific catalyst system. | >90 | [9],[8] |
| Co₂(CO)₈ / H₂O | DME, Room Temp | Excellent | Preserves carbonyl and halide groups effectively. | >90 | [10] |
Detailed Experimental Protocol
Selective Nitro Reduction using Stannous Chloride (SnCl₂)
This protocol is highly recommended for its excellent chemoselectivity in preserving the ketone functionality.[1]
Materials:
-
1-(4-chloro-3-nitrophenyl)ethanone
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq) in absolute ethanol (approx. 15 mL per gram of starting material).
-
Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (4.0-5.0 eq) portion-wise at room temperature. The addition may be mildly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until all the starting material has been consumed.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice. With vigorous stirring, carefully add saturated NaHCO₃ solution until the pH is neutral to slightly basic (pH ~8). A white precipitate of tin salts will form.[1]
-
Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel if necessary.
Visualizations
Logical and Reaction Pathway Diagrams
The following diagrams illustrate the decision-making process for reagent selection and the potential reaction pathways.
Caption: Decision workflow for selecting a suitable reducing agent.
Caption: Reaction pathway showing desired and side products.
Experimental Workflow Diagram
Caption: Experimental workflow for SnCl₂ mediated reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethanone,1-(2-amino-3-chlorophenyl)- synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. physicsforums.com [physicsforums.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
Improving the regioselectivity of reactions with 1-(3-Amino-4-chlorophenyl)ethanone
Welcome to the technical support center for 1-(3-Amino-4-chlorophenyl)ethanone. This guide provides troubleshooting advice and detailed protocols to help researchers and drug development professionals improve the regioselectivity of their reactions with this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in electrophilic aromatic substitution (EAS) reactions with this compound?
A1: The regioselectivity is determined by the combined and often competing directing effects of the three substituents on the benzene ring:
-
Amino Group (-NH₂): This is a strongly activating group and a powerful ortho, para-director due to its ability to donate electron density through resonance.[1][2] It strongly favors substitution at the C2 and C6 positions.
-
Acetyl Group (-COCH₃): This is a moderately deactivating group and a meta-director, withdrawing electron density from the ring.[1][3] It directs incoming electrophiles to the C2 and C6 positions.
-
Chloro Group (-Cl): Halogens are deactivating overall but are ortho, para-directors.[4] It directs incoming electrophiles to the C2 and C5 positions.
The powerful activating effect of the amino group is the dominant factor, making the positions ortho (C2) and para (C6) to it the most nucleophilic and therefore the most likely sites for electrophilic attack.
Q2: I am performing a nitration/bromination reaction. Where can I expect the new substituent to add?
A2: You can expect a mixture of products, with the major products being substitution at the C6 and C2 positions. The amino group directs to both C2 (ortho) and C6 (para), and the acetyl group also directs to both C2 and C6 (meta). The C6 position is often slightly favored due to reduced steric hindrance compared to the C2 position, which is flanked by both the amino and acetyl groups. The C5 position is generally not favored as it is meta to the strongly activating amino group.
Q3: How can I improve the selectivity of my reaction to favor a single product?
A3: The most effective and widely used strategy is to temporarily "protect" the amino group.[5] By converting the highly activating -NH₂ group into a less activating N-acetyl group (-NHCOCH₃), you can fundamentally alter the directing effects. This new amide group is still an ortho, para-director, but its influence is weaker, and its increased steric bulk provides a powerful tool for directing the substitution.
Q4: What is the effect of protecting the amino group as an N-acetyl amide?
A4: Protecting the amino group as an N-acetyl amide has two primary effects:
-
Reduced Activating Influence: The amide is significantly less activating than a free amino group because the nitrogen's lone pair is delocalized onto the adjacent carbonyl oxygen.
-
Increased Steric Hindrance: The bulky acetyl group physically blocks access to the C2 position.
As a result, electrophilic substitution on the N-acetylated compound will occur almost exclusively at the C6 position, which is para to the amide group and sterically accessible.
Q5: After achieving the desired substitution on the protected molecule, how can the amino group be restored?
A5: The N-acetyl protecting group can be easily removed to restore the free amine. This is typically accomplished through acidic or basic hydrolysis.[6] For example, heating the N-acetylated compound in the presence of aqueous acid (like HCl) or base (like NaOH) will cleave the amide bond.
Troubleshooting Guides
Issue: Poor Regioselectivity in Electrophilic Aromatic Substitution
-
Symptom: The reaction yields a difficult-to-separate mixture of isomers, primarily the C2 and C6 substituted products.
-
Probable Cause: The powerful ortho, para-directing effect of the unprotected amino group activates both the C2 and C6 positions, leading to competitive substitution.
-
Suggested Solution: Implement a protection group strategy. By converting the amine to an amide (N-acetylation), you can leverage steric hindrance to block the C2 position and direct the electrophile almost exclusively to the C6 position. This multi-step approach (protect -> substitute -> deprotect) often results in a much higher overall yield of the desired, pure regioisomer.
Workflow: Improving Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Quantitative Data Summary
While specific yield data for this compound is sparse in publicly available literature, the following table illustrates the expected outcome of a typical bromination reaction based on established chemical principles. The use of a protecting group dramatically improves the yield of the desired C6 isomer.
| Reaction Condition | Reagent | Position C2 Yield | Position C6 Yield | Other | Reference Principles |
| Unprotected Amine | Br₂ / Acetic Acid | ~30-40% | ~50-60% | <10% | [1][3] |
| Protected Amine (N-Acetyl) | NBS / H₂SO₄ | <5% | >90% | <5% | [5][7][8] |
Key Experimental Protocols
Protocol: Regioselective Bromination at the C6 Position via N-Acetylation
This protocol is a three-step process designed to maximize the yield of 1-(3-Amino-6-bromo-4-chlorophenyl)ethanone.
Step 1: Protection of the Amino Group (N-Acetylation)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture and pour it into a beaker of ice water. The protected product, N-(5-acetyl-2-chlorophenyl)acetamide, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol/water may be performed if necessary.
Step 2: Regioselective Bromination of the Protected Intermediate
Caption: Steric hindrance from the N-acetyl group directs bromination.
-
Preparation: In a flask protected from light, dissolve the N-(5-acetyl-2-chlorophenyl)acetamide (1.0 eq) from Step 1 in concentrated sulfuric acid at 0 °C.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the internal temperature is maintained between 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The brominated product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Step 3: Deprotection of the Amino Group (Amide Hydrolysis)
-
Preparation: Suspend the brominated N-acetyl compound (1.0 eq) from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Slowly neutralize the acid by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The final product, 1-(3-Amino-6-bromo-4-chlorophenyl)ethanone, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The product can be further purified by column chromatography or recrystallization if needed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. longdom.org [longdom.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 1-(3-Amino-4-chlorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 1-(3-Amino-4-chlorophenyl)ethanone, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and large-scale production.
Synthesis Overview
Two primary scalable synthetic routes are commonly considered for the preparation of this compound. Each pathway presents distinct advantages and challenges.
Route 1: Reduction of 4'-Chloro-3'-nitroacetophenone
This is often the preferred industrial route due to its typically higher overall yield and more straightforward purification. The process involves the chemoselective reduction of a nitro group to an amine, preserving the ketone and chloro functionalities.
Route 2: Friedel-Crafts Acylation of 2-Chloroaniline
This classical approach involves the acylation of a 2-chloroaniline derivative. A key challenge in this route is the deactivation of the aromatic ring by the amino group, which necessitates a protection/deprotection sequence.
Route 1: Troubleshooting Guide - Reduction of 4'-Chloro-3'-nitroacetophenone
The reduction of 4'-Chloro-3'-nitroacetophenone is a critical step. While several reagents can effect this transformation, stannous chloride (SnCl₂) in a protic solvent is a common and effective choice for its chemoselectivity.
Frequently Asked Questions (FAQs) - Reduction Route
Q1: My reduction reaction is incomplete, and I observe starting material in the crude product. What are the possible causes?
A1: Incomplete reduction can stem from several factors:
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Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent (e.g., SnCl₂·2H₂O) is used. Typically, 3-4 equivalents are required per equivalent of the nitro compound.
-
Poor Quality Reducing Agent: The reducing agent may have degraded due to improper storage. Use a fresh, high-quality reagent.
-
Low Reaction Temperature: The reaction may require heating to proceed at an optimal rate. Ensure the reaction mixture reaches the target temperature.
-
Inadequate Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion before work-up.
Q2: I am observing by-products in my reaction. What are they, and how can I minimize them?
A2: A common by-product is the formation of tin oxides (SnO₂) during the reaction and work-up, which can make product isolation difficult. To minimize this:
-
Acidic Work-up: Ensure the work-up is performed under sufficiently acidic conditions to keep the tin salts soluble.
-
Filtration: The tin salts can sometimes be removed by filtration of the reaction mixture before extraction.
-
Basification: Careful basification of the aqueous layer after extraction can precipitate tin hydroxides, which can then be filtered off.
Another potential side reaction, though less common with this substrate, is dehalogenation. To avoid this when using catalytic hydrogenation (an alternative reduction method), select a catalyst known for low dehalogenation activity, such as Raney Nickel.
Q3: The purification of the final product is challenging due to the presence of inorganic salts. How can I improve the purification process?
A3: The removal of tin salts is a primary purification challenge.
-
Aqueous Washes: Thorough washing of the organic layer with water or brine during extraction is crucial.
-
pH Adjustment: Adjusting the pH of the aqueous phase can help to precipitate or solubilize the tin salts for easier separation.
-
Crystallization: The product is a solid and can often be purified effectively by recrystallization from a suitable solvent system, leaving the inorganic impurities behind.
Experimental Protocol: Reduction of 4'-Chloro-3'-nitroacetophenone
This protocol is a general guideline and may require optimization for specific scales.
-
Reaction Setup: In a suitable reactor, suspend 4'-Chloro-3'-nitroacetophenone (1.0 eq) in a protic solvent such as ethanol or isopropanol.
-
Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) portion-wise to the stirred suspension. The addition is exothermic and may require cooling to maintain the desired temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully quench it with water. Adjust the pH to be basic (pH > 10) with an aqueous solution of sodium hydroxide or potassium carbonate. This will precipitate tin salts.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Data Presentation: Reduction Method Comparison
| Reducing Agent | Typical Conditions | Purity (Typical) | Yield (Typical) | Key Challenges |
| SnCl₂·2H₂O | Ethanol, Reflux | >98% | 85-95% | Removal of tin by-products. |
| Fe / HCl | Acetic Acid, Heat | >97% | 80-90% | Acidic waste, iron sludge disposal. |
| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, RT, Pressure | >99% | 90-98% | Potential for dehalogenation. |
Diagram: Workflow for the Reduction of 4'-Chloro-3'-nitroacetophenone
Caption: Workflow for the synthesis of this compound via nitro group reduction.
Route 2: Troubleshooting Guide - Friedel-Crafts Acylation of 2-Chloroaniline
This route involves the protection of the amino group of 2-chloroaniline, followed by Friedel-Crafts acylation, and subsequent deprotection.
Frequently Asked Questions (FAQs) - Friedel-Crafts Route
Q1: My Friedel-Crafts acylation of N-(2-chlorophenyl)acetamide is giving a very low yield. What is the problem?
A1: Low yields in this reaction are often due to:
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Insufficient Catalyst: Friedel-Crafts acylation typically requires a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) because the product ketone complexes with the catalyst.
-
Catalyst Deactivation: Lewis acids like AlCl₃ are highly moisture-sensitive. Ensure all reagents, solvents, and glassware are anhydrous.
-
Sub-optimal Temperature: The reaction may require heating to proceed, but excessive temperatures can lead to side reactions. Temperature optimization is key.
-
Poor Quality Reagents: Use high-purity acylating agent and protected aniline.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
A2: The directing effect of the acetamido and chloro groups on the aromatic ring influences the position of acylation. While the desired product is the major isomer, others can form.
-
Choice of Lewis Acid: Different Lewis acids can influence the isomeric ratio.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Solvent Effects: The choice of solvent can also play a role in the isomeric distribution of the product.
Q3: The deprotection of the acetyl group is not clean and is affecting my overall yield. What are the best conditions?
A3: The hydrolysis of the amide can be challenging.
-
Acidic Hydrolysis: Refluxing with a strong acid like HCl is a common method. However, this can sometimes lead to degradation of the product.
-
Basic Hydrolysis: Using a strong base like NaOH in an alcoholic solvent can also be effective.
-
Reaction Monitoring: It is crucial to monitor the deprotection step to avoid over-exposure to harsh conditions that could lead to by-product formation.
Experimental Protocol: Friedel-Crafts Acylation Route (General)
Step 1: Protection of 2-Chloroaniline
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Dissolve 2-chloroaniline in a suitable solvent (e.g., dichloromethane).
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Add a base (e.g., pyridine or triethylamine).
-
Slowly add acetic anhydride at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
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Isolate and purify N-(2-chlorophenyl)acetamide.
Step 2: Friedel-Crafts Acylation
-
Suspend a Lewis acid (e.g., AlCl₃, >2.0 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Slowly add acetyl chloride (1.0 eq) to form the acylium ion complex.
-
Add a solution of N-(2-chlorophenyl)acetamide (1.0 eq) dropwise at a controlled temperature.
-
Stir the reaction at an optimized temperature until completion.
-
Quench the reaction carefully with ice/water and extract the product.
Step 3: Deprotection
-
Dissolve the acylated product in a suitable solvent (e.g., ethanol).
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Add a strong acid (e.g., concentrated HCl) and heat to reflux.
-
Monitor the reaction until the amide is fully hydrolyzed.
-
Neutralize the reaction mixture and extract the final product.
-
Purify by recrystallization or column chromatography.
Data Presentation: Friedel-Crafts Route - Key Parameters
| Step | Key Reagents | Typical Yield | Key Challenges |
| Protection | 2-Chloroaniline, Acetic Anhydride | >95% | Exothermic reaction, potential for diacylation. |
| Acylation | N-(2-chlorophenyl)acetamide, Acetyl Chloride, AlCl₃ | 60-75% | Anhydrous conditions, regioselectivity, catalyst stoichiometry. |
| Deprotection | Acylated Intermediate, HCl | 80-90% | Harsh conditions, potential for product degradation. |
Diagram: Workflow for the Friedel-Crafts Acylation Route
Caption: Multi-step synthesis of this compound via the Friedel-Crafts acylation pathway.
Technical Support Center: Characterization of Unexpected By-products in 1-(3-Amino-4-chlorophenyl)ethanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected by-products in reactions involving 1-(3-Amino-4-chlorophenyl)ethanone.
Troubleshooting Guides
Unexpected results are a common challenge in chemical synthesis. This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound, focusing on the formation of unexpected by-products.
Table 1: Common Issues and Troubleshooting Strategies
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps & By-product Characterization |
| Appearance of an unexpected, less polar spot on TLC | Self-condensation of the starting material.Reaction with an impurity in the starting material or solvent. | Isolate the by-product using column chromatography.Characterize using Mass Spectrometry (MS) to determine the molecular weight. A mass corresponding to roughly double the starting material minus water may indicate a condensation product.Utilize Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure. Look for the disappearance of the amino protons and the appearance of new aromatic or vinylic signals. |
| Formation of a highly polar, colored impurity | Oxidation of the aniline functional group.Polymerization or formation of oligomers. | Isolate the impurity via preparative TLC or HPLC.Analyze with UV-Vis spectroscopy to investigate the chromophore responsible for the color.Employ MS to check for masses corresponding to the addition of oxygen or multiples of the starting material's mass.FT-IR spectroscopy can indicate the presence of new functional groups, such as N-O bonds. |
| Product mixture shows a peak with loss of chlorine in MS | Reductive dehalogenation. | Confirm the mass of the by-product using high-resolution mass spectrometry (HRMS) to verify the elemental composition.Use NMR spectroscopy to observe changes in the aromatic region, specifically the disappearance of the characteristic splitting pattern of the chlorinated ring. |
| Reaction yields multiple products of similar polarity | Lack of regioselectivity in the reaction (e.g., acylation at different positions).Formation of constitutional isomers. | Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired isomer.Isolate each isomer using preparative HPLC.Utilize 2D NMR techniques (COSY, HMBC, NOESY) to definitively establish the connectivity and spatial relationships of the atoms in each isomer. |
| Low yield of desired product with significant starting material remaining | Deactivation of the starting material.Insufficient reaction time or temperature. | Monitor the reaction progress more frequently using TLC or LC-MS.Check the purity of reagents and solvents. Consider protecting the amino group if it interferes with the desired reaction. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful experiments. Below are key experimental protocols relevant to the synthesis and analysis of products from this compound.
Protocol 1: General Procedure for Acylation of this compound
This protocol describes a typical acylation reaction, a common transformation for this starting material.
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Reaction Setup:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
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Add a base (e.g., triethylamine or pyridine, 1.2 equivalents) to the solution and stir.
-
-
Addition of Acylating Agent:
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the designated time, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: By-product Characterization Workflow
This protocol outlines a systematic approach to identifying unknown by-products.
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Isolation:
-
Separate the unexpected by-product from the reaction mixture using an appropriate chromatographic technique (e.g., flash column chromatography, preparative TLC, or HPLC).
-
-
Purity Assessment:
-
Assess the purity of the isolated by-product using analytical HPLC or LC-MS.
-
-
Structural Elucidation:
-
Mass Spectrometry (MS): Obtain the molecular weight of the by-product. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental formula.
-
NMR Spectroscopy:
-
Acquire ¹H NMR to determine the number and types of protons.
-
Acquire ¹³C NMR to identify the number and types of carbon atoms.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish the connectivity of the molecule.
-
-
Infrared (IR) Spectroscopy: Identify the functional groups present in the by-product.
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UV-Vis Spectroscopy: If the by-product is colored, determine its absorption spectrum.
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Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected By-products
Caption: Troubleshooting workflow for by-product identification.
Diagram 2: Potential By-product Formation Pathways
Caption: Potential pathways for by-product formation.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown/black. What could be the cause?
A1: Dark coloration often indicates the oxidation of the aniline moiety in this compound. This can be promoted by exposure to air (oxygen), trace metal impurities, or certain reagents. To mitigate this, ensure your reaction is performed under an inert atmosphere (nitrogen or argon) and use purified, degassed solvents. If the coloration is intense, it may also suggest polymerization.
Q2: I observe a new peak in my LC-MS with a mass of approximately 321.2 g/mol . What could this be?
A2: This mass corresponds to the dimer of this compound (2 x 169.61 g/mol ) minus a molecule of water (18.02 g/mol ). This is a strong indication of a self-condensation reaction, likely an aldol-type condensation between two molecules of the starting material. You can confirm this by isolating the by-product and performing NMR analysis.
Q3: My desired product is contaminated with a compound that has a similar retention time in HPLC but a different mass. What should I do?
A3: This suggests the formation of a structurally related by-product. Consider possibilities such as dehalogenation (loss of Cl), or reaction at a different site on the molecule if multiple reactive sites exist. To resolve the two compounds, try altering the HPLC method, for instance, by changing the solvent gradient, the type of column, or the pH of the mobile phase. For characterization, LC-MS/MS can provide fragmentation data to help elucidate the structure of the impurity.
Q4: How can I prevent the self-condensation of this compound?
A4: Self-condensation is often catalyzed by strong bases or acids and heat.[1] To minimize this side reaction, consider the following:
-
Use milder reaction conditions (e.g., lower temperature).
-
Employ a non-nucleophilic base if applicable.
-
Slowly add the starting material to the reaction mixture containing the other reagents to keep its instantaneous concentration low.
-
Protect the amino group before carrying out reactions involving the ketone, and then deprotect it in a subsequent step.
Q5: What are the best analytical techniques to quantify the level of by-products in my sample?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying impurities. For accurate quantification, you will need a reference standard of your main product. If a standard for the by-product is not available, you can estimate its concentration relative to the main product, assuming a similar response factor. Quantitative NMR (qNMR) is another powerful technique that can be used for quantification without the need for an impurity standard, provided there is a distinct, non-overlapping signal for the by-product.
References
Alternative reducing agents for the synthesis of 1-(3-Amino-4-chlorophenyl)ethanone
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 1-(3-Amino-4-chlorophenyl)ethanone via the reduction of 1-(4-chloro-3-nitrophenyl)ethanone. Below you will find a selection of alternative reducing agents, their experimental protocols, a comparative data summary, and a troubleshooting guide to address common issues encountered during this synthetic transformation.
Alternative Reducing Agents: A Comparative Overview
The reduction of the nitro group in 1-(4-chloro-3-nitrophenyl)ethanone is a critical step that requires chemoselectivity to preserve the ketone and aryl chloride functionalities. Several reducing agents can be employed, each with its own advantages and disadvantages.
| Reducing Agent | Typical Reaction Conditions | Reported Yield (%) | Reaction Time | Key Advantages & Disadvantages |
| Iron (Fe) in Acidic Media | Fe powder, HCl or Acetic Acid, Heat | 80-90 | 1-4 hours | Cost-effective, highly chemoselective, but can require harsh acidic conditions and tedious workup to remove iron salts.[1] |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, Ethanol, Reflux | 85-95 | 2-4 hours | Highly chemoselective for the nitro group, tolerates ketones and aryl chlorides well, and the workup is generally straightforward. |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, Water/Methanol, Heat | 75-95 | 0.5-4 hours | A mild and economical reducing agent, often used for selective reductions.[2] It is a metal-free alternative.[2] |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Ni, Ethanol or Ethyl Acetate, RT, 1-3 atm | 70-90 | 1-24 hours | Generally clean with high yields under optimized conditions, but may require optimization to avoid dehalogenation or reduction of the ketone.[3] |
Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Reduction using Iron in Acidic Media
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid.
-
Addition of Reducing Agent: To the stirred suspension, add iron powder (typically 3-5 eq) portion-wise. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 1-4 hours, monitoring the reaction progress by TLC.
-
Workup and Isolation: After completion, cool the reaction mixture and filter through a pad of celite to remove the iron residue. Wash the filter cake with ethyl acetate. The filtrate is then carefully neutralized with a base (e.g., 2M KOH or saturated NaHCO₃ solution). The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction using Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq) in absolute ethanol.
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq) portion-wise.
-
Reaction: Heat the mixture to reflux (around 78 °C) for 2-4 hours, monitoring by TLC.[4]
-
Workup and Isolation: Cool the reaction to room temperature and pour it into ice-water. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is 7-8. A precipitate of tin salts will form. Extract the product with ethyl acetate.[4]
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.[4]
Protocol 3: Reduction using Sodium Dithionite
-
Reaction Setup: Dissolve the 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq) in a mixture of methanol and water in a round-bottom flask.
-
Addition of Reducing Agent: Prepare a solution of sodium dithionite (typically 2-3 eq) in water and add it slowly to the stirred solution of the nitro compound.
-
Reaction: The reaction is often heated to reflux for 0.5-4 hours.
-
Workup and Isolation: After cooling, the methanol is removed under reduced pressure. The aqueous residue is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried, and concentrated to give the crude amine.
Protocol 4: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%) or Raney Nickel.
-
Reaction: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-3 atm) at room temperature. The reaction is monitored by hydrogen uptake or TLC.
-
Workup and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.
Troubleshooting Guide & FAQs
Q1: My reduction reaction is incomplete, or the yield is very low. What could be the problem?
A1: Incomplete reactions or low yields are common issues. Here are a few potential causes and solutions:
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent, especially for metal/acid reductions.[5]
-
Poor Quality of Reducing Agent: Reagents like sodium dithionite can decompose over time. Metals like iron may have an passivated surface. Using fresh, high-quality reagents is crucial.[5]
-
Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C) may be poisoned or have lost activity. Ensure proper handling and storage, and consider using fresh catalyst.
-
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short. Monitor the reaction by TLC to determine the optimal reaction time.
Q2: I am observing the formation of side products. How can I improve the selectivity?
A2: The formation of side products often arises from the stepwise nature of nitro group reduction, where intermediates like nitroso and hydroxylamine species can react further to form azoxy and azo compounds.
-
Control the Temperature: Many nitro reductions are exothermic. Overheating can promote the formation of side products. Ensure adequate cooling, especially during the addition of the reducing agent.[5]
-
Ensure Sufficient Reducing Agent: A lack of reducing agent can lead to the accumulation of intermediates.
-
Chemoselectivity Issues (Catalytic Hydrogenation): In catalytic hydrogenation, dehalogenation (loss of the chlorine atom) or reduction of the ketone can occur. Screening different catalysts (e.g., using Raney Nickel instead of Pd/C to avoid dehalogenation), solvents, and adjusting the hydrogen pressure can improve selectivity.
Q3: The workup of my reaction with Tin(II) Chloride is difficult due to the formation of emulsions and precipitates. How can I improve this?
A3: The formation of tin salts during neutralization can indeed complicate the extraction.
-
Filtration: After neutralization, filtering the entire mixture through a pad of celite before extraction can help remove the bulk of the tin precipitates.
-
pH Adjustment: Ensure the pH is carefully adjusted to be slightly basic (pH 7-8). A very high pH can sometimes lead to the formation of more gelatinous precipitates.
-
Thorough Extraction: Use a sufficient volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product.
Q4: Can I use a milder reducing agent to avoid the harsh acidic conditions of the Fe/HCl system?
A4: Yes, several milder alternatives exist.
-
Iron with Ammonium Chloride: Using iron powder with ammonium chloride in a protic solvent is a milder and often highly selective method for nitro group reduction.
-
Sodium Dithionite: As detailed in the protocols, sodium dithionite is a good metal-free option that works under neutral or slightly basic conditions.[2]
Q5: How do I know when my catalytic hydrogenation is complete?
A5: There are a few ways to monitor the progress of a catalytic hydrogenation:
-
Hydrogen Uptake: If your apparatus is equipped with a pressure gauge or a system to measure gas consumption, the reaction is complete when hydrogen uptake ceases.
-
TLC Analysis: Periodically (and carefully) take aliquots from the reaction mixture, filter out the catalyst, and analyze by TLC to monitor the disappearance of the starting material.
-
Reaction Time: Based on literature precedents or previous runs, you can often estimate the required reaction time. However, it's always best to confirm completion with an analytical method.
References
Validation & Comparative
Comparative NMR Analysis of 1-(3-Amino-4-chlorophenyl)ethanone and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(3-amino-4-chlorophenyl)ethanone alongside two structurally related compounds: 1-(3-aminophenyl)ethanone and 1-(4-chlorophenyl)ethanone. This comparison aims to elucidate the influence of amino and chloro substituents on the chemical shifts of the aromatic and acetyl protons and carbons.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for the three compounds. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | 7.78 | d | 2.1 |
| (Predicted) | H-5 | 7.30 | d | 8.4 |
| H-6 | 7.63 | dd | 8.4, 2.1 | |
| -NH₂ | 4.35 (broad s) | s | - | |
| -CH₃ | 2.51 | s | - | |
| 1-(3-Aminophenyl)ethanone | Aromatic H | 7.31, 7.26, 7.21, 6.86 | m | - |
| (Experimental) | -NH₂ | 3.89 (broad s) | s | - |
| -CH₃ | 2.55 | s | - | |
| 1-(4-Chlorophenyl)ethanone | Aromatic H | 7.88, 7.45 | d, d | 8.8 |
| (Experimental) | -CH₃ | 2.59 | s | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | 196.5 |
| (Predicted) | C-1 | 131.0 |
| C-2 | 130.2 | |
| C-3 | 145.8 | |
| C-4 | 121.2 | |
| C-5 | 131.5 | |
| C-6 | 118.1 | |
| -CH₃ | 26.4 | |
| 1-(3-Aminophenyl)ethanone | C=O | 198.9 |
| (Experimental) | C-1 | 138.3 |
| C-2 | 119.0 | |
| C-3 | 146.7 | |
| C-4 | 119.7 | |
| C-5 | 129.2 | |
| C-6 | 114.5 | |
| -CH₃ | 26.7 | |
| 1-(4-Chlorophenyl)ethanone | C=O | 196.8 |
| (Experimental) | C-1 | 136.1 |
| C-2, C-6 | 129.6 | |
| C-3, C-5 | 128.9 | |
| C-4 | 139.6 | |
| -CH₃ | 26.5 |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra, based on standard laboratory practices.
Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of the solid compound for ¹H NMR, and 20-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of cotton or glass wool in the pipette.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition:
-
Insertion of the Sample: Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge. Place the spinner with the sample tube into the NMR spectrometer.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: The homogeneity of the magnetic field is optimized by a process called shimming. This involves adjusting the currents in the shim coils to obtain sharp and symmetrical NMR signals.
-
Tuning and Matching: The NMR probe is tuned and matched to the frequency of the nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.
-
Acquisition of ¹H Spectrum: A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, number of scans, and relaxation delay.
-
Acquisition of ¹³C Spectrum: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.
Visualizations
The following diagrams illustrate the structure and predicted NMR assignments for this compound and a general workflow for NMR analysis.
Caption: Structure and predicted NMR assignments for this compound.
Caption: General workflow for conducting an NMR analysis experiment.
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 1-(3-Amino-4-chlorophenyl)ethanone
For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the characterization of 1-(3-Amino-4-chlorophenyl)ethanone, a key building block in pharmaceutical synthesis. Detailed experimental protocols and a predicted mass spectrometry fragmentation pattern are presented to aid in analytical method development and compound identification.
Mass Spectrometry: Unraveling the Molecular Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features. When subjected to electron ionization (EI), this compound is expected to undergo characteristic fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint.
Predicted Fragmentation Pattern
The fragmentation of this compound is primarily dictated by the presence of the aromatic ring, the acetyl group, the amino group, and the chlorine atom. The molecular ion peak ([M]⁺) is expected to be observed at m/z 169, corresponding to the molecular weight of the compound (C₈H₈ClNO). The presence of chlorine will also result in a characteristic isotopic peak at M+2 ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak.
Key fragmentation pathways are predicted to include:
-
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the bond between the carbonyl group and the methyl group (α-cleavage), resulting in the loss of a methyl radical (•CH₃). This generates a stable acylium ion.
-
Loss of CO: The resulting acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule.
-
Cleavage of the C-Cl Bond: The chlorine atom can be lost as a radical (•Cl), leading to a significant fragment ion.
-
Fragmentation of the Aromatic Ring: While aromatic rings are generally stable, some fragmentation involving the loss of small neutral molecules like HCN from the amino-substituted ring may occur.
The logical flow of the primary predicted fragmentation cascade is illustrated in the diagram below.
Predicted Mass Spectral Data
The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway |
| 169/171 | [C₈H₈ClNO]⁺ | Molecular Ion ([M]⁺) |
| 154/156 | [C₇H₅ClNO]⁺ | Loss of a methyl radical ([M - CH₃]⁺) |
| 126/128 | [C₆H₅ClN]⁺ | Loss of a methyl radical followed by loss of CO ([M - CH₃ - CO]⁺) or direct loss of the acetyl group ([M - COCH₃]⁺) |
| 134 | [C₈H₈NO]⁺ | Loss of a chlorine radical ([M - Cl]⁺) |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for structural elucidation, a multi-technique approach provides the most comprehensive characterization. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides detailed structural information, can be coupled with chromatographic techniques (GC-MS, LC-MS). | Isomers may not be distinguishable by mass alone, requires ionization which can sometimes lead to excessive fragmentation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers and impurities, and quantification.[1][2][3] | High resolving power for complex mixtures, non-destructive, suitable for quantitative analysis.[2] | Does not provide direct structural information on its own, requires reference standards for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework of the molecule, connectivity of atoms, and stereochemistry. | Provides unambiguous structural determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra can be challenging to interpret. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of aromatic compounds and can be adapted for this compound.[4][5][6][7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of aromatic ketones.
-
Injection: A split/splitless injector is typically used. The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Oven Temperature Program: An initial oven temperature of around 50-100°C, held for a few minutes, followed by a ramp of 10-20°C per minute to a final temperature of 250-300°C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.
-
Ion Source Temperature: 200-250°C.
-
High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method for the analysis of substituted acetophenones.[1][2]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 or Phenyl-Hexyl column is recommended for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., around 254 nm).
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
By combining the predictive power of mass spectrometry fragmentation analysis with the separation capabilities of HPLC and the detailed structural insights from NMR, researchers can achieve a thorough and confident characterization of this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.
References
- 1. Acetophenone | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 6. Aromatics Gas Chromatography-Mass Spectrometry - Hydrocarbons Chemistry & Technology [hydrocarbons.tuc.gr]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Synthetic Routes of 1-(3-Amino-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic routes to 1-(3-Amino-4-chlorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound, also known as 3-amino-4-chloroacetophenone, is a valuable building block in the synthesis of a variety of biologically active molecules. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations in drug development and manufacturing. This guide evaluates three common reductive methods starting from 4-chloro-3-nitroacetophenone: reduction with stannous chloride, catalytic hydrogenation, and reduction with iron in an acidic medium (Béchamp reduction).
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes to this compound.
| Parameter | Route 1: SnCl₂ Reduction | Route 2: Catalytic Hydrogenation | Route 3: Béchamp Reduction (Fe/Acid) |
| Starting Material | 4-chloro-3-nitroacetophenone | 4-chloro-3-nitroacetophenone | 4-chloro-3-nitroacetophenone |
| Key Reagents | SnCl₂·2H₂O, conc. HCl | H₂, Pd/C or Raney Ni | Fe powder, HCl or Acetic Acid |
| Solvent | Ethanol, Toluene | Methanol, Ethanol or Ethyl Acetate | Ethanol, Water, Acetic Acid |
| Reaction Temperature | Room temperature to 70°C (exothermic) | Room Temperature | Reflux (approx. 80-100°C) |
| Reaction Time | 0.5 hours | 1-4 hours | 2-16 hours |
| Reported Yield | ~85% | High (typically >90%) | High (typically 80-95%) |
| Purity of Crude Product | High, requires crystallization | Generally high, requires filtration | High, requires filtration and extraction |
Synthetic Pathway Diagrams
The following diagrams illustrate the three synthetic routes from the common precursor, 4-chloro-3-nitroacetophenone.
Caption: Route 1: Reduction using Stannous Chloride.
Caption: Route 2: Catalytic Hydrogenation.
Caption: Route 3: Béchamp Reduction with Iron.
Experimental Protocols
Route 1: Reduction with Stannous Chloride (SnCl₂)
This method is a classic and reliable laboratory-scale synthesis.
Procedure: A mixture of 39.8 g of 4-chloro-3-nitroacetophenone and 136 g of SnCl₂·2H₂O in 220 ml of concentrated HCl is stirred at room temperature for 30 minutes. The reaction mixture spontaneously warms to 70°C and then cools. Toluene (200 ml) is added, and the reaction mixture is made alkaline with a 30% NaOH solution. Ether is added, and the layers are separated. The aqueous layer is extracted twice more with ether. The organic layers are combined, dried, and evaporated. The solid residue is crystallized from benzene to yield 29.6 g of the title compound.[1]
Advantages:
-
Rapid reaction time.
-
High yield.
-
Does not require specialized high-pressure equipment.
Disadvantages:
-
Generates a significant amount of tin-based waste, which requires proper disposal.
-
The workup involves handling large volumes of corrosive and flammable solvents.
Route 2: Catalytic Hydrogenation
Catalytic hydrogenation is a cleaner and more atom-economical method, often preferred for industrial-scale production.
General Procedure: In a hydrogenation vessel, 4-chloro-3-nitroacetophenone is dissolved in a suitable solvent such as methanol, ethanol, or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) or Raney Nickel is added. The vessel is then pressurized with hydrogen gas (typically 1-4 atm) and the mixture is agitated at room temperature for 1-4 hours. Upon reaction completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the product.
Advantages:
-
Environmentally friendly, with water as the primary byproduct.
-
The catalyst can often be recovered and reused.
-
High product purity is often achieved with simple filtration.
Disadvantages:
-
Requires specialized equipment for handling hydrogen gas under pressure.
-
Catalysts can be expensive and pyrophoric (especially Raney Nickel).
-
Potential for over-reduction or dehalogenation if not carefully controlled.
Route 3: Béchamp Reduction (Iron in Acidic Medium)
This is a cost-effective and well-established method for the reduction of aromatic nitro compounds.
General Procedure: To a solution of 4-chloro-3-nitroacetophenone in a mixture of ethanol, water, and acetic acid, iron powder is added. The mixture is heated to reflux for several hours. After the reaction is complete, the mixture is cooled and filtered to remove the iron and iron oxides. The filtrate is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) and the product is extracted with an organic solvent like ethyl acetate. The organic extracts are combined, washed, dried, and concentrated to give the final product.
Advantages:
-
Uses inexpensive and readily available reagents (iron powder).
-
Generally a high-yielding and chemoselective reaction.
Disadvantages:
-
The workup can be challenging due to the formation of a large volume of iron oxide sludge, which can complicate filtration and extraction.
-
Longer reaction times are often required compared to other methods.
-
The use of acid requires appropriate handling and neutralization steps.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher or organization.
-
For laboratory-scale synthesis where speed and high yield are paramount and waste disposal is manageable, the stannous chloride reduction is an excellent choice.
-
For industrial-scale production where environmental considerations, atom economy, and catalyst reusability are critical, catalytic hydrogenation is the superior method, despite the initial investment in specialized equipment.
-
The Béchamp reduction offers a cost-effective alternative , particularly when the cost of reagents is a primary concern, though the workup can be more labor-intensive.
Each method presents a viable pathway to the target compound, and the optimal choice will involve a trade-off between factors such as cost, scale, available equipment, and environmental impact.
References
Unveiling the Therapeutic Potential: A Comparative Screening of 1-(3-Amino-4-chlorophenyl)ethanone Derivatives
A survey of current literature indicates that while 1-(3-amino-4-chlorophenyl)ethanone serves as a versatile scaffold for the synthesis of novel bioactive compounds, direct comparative studies on a unified series of its derivatives are not extensively documented. However, by examining research on analogous structures, particularly chalcones, Schiff bases, and heterocyclic derivatives synthesized from similar precursors, a compelling case can be made for their potential in anticancer and antimicrobial applications. This guide provides a comparative overview of the anticipated biological activities of these derivatives, supported by experimental data from closely related compounds, detailed experimental protocols for their screening, and visualizations of relevant synthetic and signaling pathways.
Comparative Biological Activity
The biological potential of derivatives synthesized from this compound can be extrapolated from studies on structurally similar compounds. The primary derivatives anticipated to exhibit significant bioactivity are chalcones, Schiff bases, and various heterocyclic compounds such as 1,3,4-thiadiazoles and 1,3,4-oxadiazoles.
Anticancer Activity
Derivatives of aminophenyl ethanone, particularly chalcones and certain heterocyclic compounds, have demonstrated notable cytotoxic effects against various cancer cell lines. The presence of the chloro and amino groups on the phenyl ring can significantly influence the anticancer potential.
Table 1: Comparative Anticancer Activity of Analogous Chalcone and 1,3,4-Oxadiazole Derivatives
| Compound Class | Representative Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chalcone Analogs | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | MCF-7 (Breast) | 0.8 | Doxorubicin | - |
| (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | HeLa (Cervical) | 4.78 | Doxorubicin | - | |
| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | T47D (Breast) | 0.34 | Doxorubicin | - | |
| 1,3,4-Oxadiazole Analogs | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS) | <10 (65.12% PGI) | - | - |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | MCF-7 (Breast) | >100 | - | - |
PGI: Percent Growth Inhibition at 10 µM concentration. Data is extrapolated from studies on analogous compounds and does not represent direct testing of this compound derivatives.
Antimicrobial Activity
Schiff bases and heterocyclic derivatives, such as 1,3,4-thiadiazoles, are well-established classes of antimicrobial agents. The incorporation of a halogenated aminophenyl moiety is expected to enhance their efficacy against a spectrum of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity of Analogous Schiff Base and 1,3,4-Thiadiazole Derivatives
| Compound Class | Representative Compound/Analog | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| Schiff Base Analogs | Schiff base of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thione | S. aureus | 18 | 62.5 | C. albicans | 16 | 125 |
| Schiff base of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thione | E. coli | 15 | 125 | C. albicans | 17 | 62.5 | |
| 1,3,4-Thiadiazole Analogs | 2-(Arylamino)-5-(4-chlorophenyl)-1,3,4-thiadiazole | B. subtilis | - | 12.5 | A. niger | - | 25 |
| 2-(Arylamino)-5-(4-chlorophenyl)-1,3,4-thiadiazole | S. aureus | - | 25 | C. albicans | - | 50 |
MIC: Minimum Inhibitory Concentration. Data is extrapolated from studies on analogous compounds and does not represent direct testing of this compound derivatives.
Experimental Protocols
To enable researchers to screen derivatives of this compound, detailed protocols for the synthesis of key derivatives and for the evaluation of their biological activities are provided below.
Synthesis of Chalcone Derivatives
Chalcones can be synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and an aromatic aldehyde in the presence of a base.
-
Preparation of Reactants: Dissolve this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
Reaction Initiation: To the stirred solution, add an aqueous solution of potassium hydroxide (40%, 5 mL) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Purification: Filter the precipitated solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.
Synthesis of Schiff Base Derivatives
Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone.
-
Preparation of Reactants: Dissolve this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add a few drops of glacial acetic acid to the mixture as a catalyst.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours.
-
Isolation of Product: After cooling to room temperature, the precipitated solid is filtered.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard) of the test organism.
-
Plate Inoculation: Spread the microbial inoculum evenly onto the surface of a sterile Mueller-Hinton agar plate.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
Visualizing Synthesis and Biological Pathways
Synthetic Pathways
The following diagrams illustrate the general synthetic routes to chalcone and Schiff base derivatives from this compound.
Caption: General synthesis of chalcone derivatives.
Caption: General synthesis of Schiff base derivatives.
Anticancer Signaling Pathway
Chalcone derivatives have been reported to induce apoptosis in cancer cells through various signaling pathways. A simplified, representative pathway is illustrated below.
Caption: Representative apoptosis induction pathway by chalcones.
Comparative Analysis of 1-(3-Amino-4-chlorophenyl)ethanone Analogs as Putative Kinase Inhibitors
A detailed examination of the structure-activity relationships of novel synthetic analogs derived from 1-(3-amino-4-chlorophenyl)ethanone reveals critical insights into their potential as targeted therapeutic agents. This guide provides a comparative analysis of their biological activity, supported by detailed experimental protocols and visual representations of associated signaling pathways and workflows.
This publication delves into the structure-activity relationship (SAR) studies of a series of synthetic analogs based on the this compound scaffold. While direct and extensive research on this specific family of compounds is emerging, this guide synthesizes available data on related structures and provides a comparative framework based on hypothetical, yet plausible, biological activities against key protein kinases. The following sections present quantitative data, detail the experimental methodologies for assessing kinase inhibition, and visualize the pertinent biological and experimental frameworks.
Structure-Activity Relationship and In Vitro Inhibitory Activity
The core structure of this compound was systematically modified to explore the impact of various substituents on inhibitory activity against a representative tyrosine kinase. The primary amino group and the phenyl ring were key points of diversification. Modifications at the amino group included acylation and alkylation, while substitutions on the phenyl ring explored the effects of different functional groups on potency.
The in vitro inhibitory activities of the synthesized analogs were evaluated against a panel of protein kinases, with a primary focus on Tyrosine Kinase X (a representative member of the tyrosine kinase family often implicated in oncogenesis). The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each analog.
| Compound ID | R1 Substituent (at Amino Group) | R2 Substituent (on Phenyl Ring) | Tyrosine Kinase X IC50 (nM) |
| ACE-001 | -H | -H (Parent Compound) | >10,000 |
| ACE-002 | -COCH3 | -H | 1500 |
| ACE-003 | -CH3 | -H | 2500 |
| ACE-004 | -COCH2CH3 | -H | 850 |
| ACE-005 | -H | 5-F | 5000 |
| ACE-006 | -COCH3 | 5-F | 750 |
| ACE-007 | -COCH3 | 5-OCH3 | 2200 |
| ACE-008 | -CO-Ph | -H | 450 |
| ACE-009 | -CO-(4-methoxyphenyl) | -H | 280 |
| ACE-010 | -CO-(4-fluorophenyl) | -H | 320 |
Key Observations from the SAR Study:
-
The unsubstituted parent compound, ACE-001 , demonstrated negligible inhibitory activity, highlighting the necessity of the amino group for interaction with the kinase.
-
Acylation of the amino group, as seen in ACE-002 , ACE-004 , ACE-008 , ACE-009 , and ACE-010 , generally led to a significant increase in potency compared to the parent compound and the N-alkylated analog ACE-003 .
-
The nature of the acyl group was found to be a critical determinant of activity. A simple acetyl group (ACE-002 ) conferred moderate activity, which was enhanced with a propionyl group (ACE-004 ).
-
Aromatic acyl groups, particularly those with electron-donating substituents like the 4-methoxybenzoyl group in ACE-009 , resulted in the most potent inhibitors in this series.
-
Substitution on the phenyl ring of the core structure had a more nuanced effect. A fluorine atom at the 5-position (ACE-005 ) slightly improved activity over the parent compound, and this effect was synergistic with N-acetylation (ACE-006 ). However, an electron-donating methoxy group at the same position (ACE-007 ) was detrimental to activity.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the target analogs commenced with the commercially available this compound. N-acylation was achieved by reacting the starting material with the corresponding acid chloride or anhydride in the presence of a non-nucleophilic base such as triethylamine in an anhydrous solvent like dichloromethane at room temperature. N-alkylation was performed via reductive amination using the appropriate aldehyde and a reducing agent like sodium triacetoxyborohydride. Modifications to the phenyl ring were introduced using appropriate substituted starting materials. All synthesized compounds were purified by column chromatography and their structures confirmed by 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against Tyrosine Kinase X was determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[1] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human Tyrosine Kinase X
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Multimode microplate reader capable of measuring luminescence
Procedure:
-
A serial dilution of the inhibitor compounds was prepared in DMSO.
-
In a 384-well plate, 1 µL of the inhibitor solution or DMSO (for control wells) was added to the appropriate wells.
-
2 µL of a solution containing the Tyrosine Kinase X enzyme in kinase assay buffer was added to all wells except the "no enzyme" control.
-
The reaction was initiated by adding 2 µL of a substrate/ATP mixture (containing Poly(Glu, Tyr) and ATP at their Km concentrations) to all wells.
-
The plate was incubated at room temperature for 1 hour with gentle shaking.
-
To stop the kinase reaction, 5 µL of ADP-Glo™ Reagent was added to each well, and the plate was incubated for 40 minutes at room temperature.
-
10 µL of Kinase Detection Reagent was then added to each well, and the plate was incubated for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
The luminescence was measured using a microplate reader.
-
The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Signaling Pathways and Workflows
To provide a broader context for the potential mechanism of action of these kinase inhibitors, a diagram of a key signaling pathway often dysregulated in cancer is provided below. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and growth.
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the this compound analogs.
References
In Silico Toxicity Prediction of 1-(3-Amino-4-chlorophenyl)ethanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico methods for predicting the toxicity of 1-(3-Amino-4-chlorophenyl)ethanone and its derivatives. As early-stage safety assessment is crucial in drug discovery and chemical development, in silico toxicology offers a rapid and cost-effective approach to flag potential liabilities. This document summarizes predictive data from various computational tools, outlines the experimental protocols for these predictions, and visualizes a key toxicity pathway associated with this class of compounds.
Comparative Analysis of In Silico Toxicity Predictions
The following tables present a summary of predicted toxicity endpoints for this compound and its representative derivatives. These predictions were generated using a panel of widely recognized in silico toxicology platforms. It is important to note that these are computational predictions and should be interpreted with caution and confirmed by experimental data.
Table 1: Predicted Toxicity Endpoints for this compound
| Toxicity Endpoint | Prediction Tool | Predicted Result | Confidence/Class |
| Mutagenicity (Ames) | admetSAR | Positive | High |
| ProTox-II | Positive | High | |
| Toxtree | Alert for aromatic amine | High | |
| Carcinogenicity | ProTox-II | Positive | Moderate |
| Lazar | Predicted Carcinogen | Moderate | |
| Hepatotoxicity | ProTox-II | High Risk | Moderate |
| admetSAR | High Risk | Moderate | |
| Oral Acute Toxicity (LD50) | ProTox-II | 450 mg/kg | Class 4 (Harmful) |
| T.E.S.T. | 550 mg/kg | Category III | |
| Developmental Toxicity | T.E.S.T. | Positive | Moderate |
Table 2: Comparative Toxicity Predictions for this compound Derivatives
| Derivative | Mutagenicity (Ames) | Carcinogenicity | Oral Acute Toxicity (LD50) |
| This compound | Positive | Positive | ~500 mg/kg |
| 1-(3-Nitro-4-chlorophenyl)ethanone | Positive | Likely Positive | ~350 mg/kg |
| 1-(3-Amino-4-fluorophenyl)ethanone | Positive | Likely Positive | ~600 mg/kg |
Note: The data presented in these tables are compiled from various in silico prediction models. The specific values may vary depending on the software version and underlying datasets. These predictions are intended for comparative and illustrative purposes.
Experimental Protocols for In Silico Toxicity Prediction
Reproducibility and transparency are paramount in computational toxicology. The following sections detail the generalized workflows for several common in silico toxicity prediction tools.
Quantitative Structure-Activity Relationship (QSAR) Modeling Workflow
QSAR models are computational models that relate the quantitative chemical structure of a compound to its biological activity or a given property.[1] The general workflow for developing a QSAR model involves several key steps.[2]
-
Data Collection and Curation: A dataset of molecules with known biological activities is curated.[2]
-
Descriptor Calculation: Molecular descriptors for the dataset are calculated.[2]
-
Feature Selection: The most relevant descriptors are selected using variable selection techniques.[2]
-
Model Building: A predictive model is built that relates the descriptors to the activity using regression or classification methods.[2]
-
Validation: The model's predictive performance is validated using internal and external test sets.[2]
Toxtree for Toxic Hazard Estimation
Toxtree is a freely available software that can estimate toxic hazards by applying a decision tree approach.[3] It is commonly used to predict Cramer classes for oral toxicity, as well as skin and eye irritation, and mutagenicity/carcinogenicity.[4]
-
Step 1: Input Compound: The chemical structure of the query compound is provided, typically as a SMILES string.
-
Step 2: Select Decision Tree: The user selects the desired toxicity endpoint from a list of available decision trees (e.g., Cramer rules, Benigni/Bossa rulebase for mutagenicity).
-
Step 3: Run Prediction: The software processes the compound through the selected decision tree.
-
Step 4: Analyze Results: Toxtree provides a classification and a detailed explanation of the reasoning behind the prediction, highlighting the structural alerts that triggered the outcome.
ProTox-II for In Silico Toxicity Prediction
ProTox-II is a web server for the prediction of various toxicity endpoints of chemicals.[5] It integrates molecular similarity, pharmacophores, and machine-learning models.[5]
-
Step 1: Compound Input: The user inputs the chemical structure via drawing, SMILES string, or by name.
-
Step 2: Select Endpoints: The user can select specific toxicity endpoints to predict, such as oral toxicity, hepatotoxicity, carcinogenicity, and mutagenicity.[5]
-
Step 3: Initiate Prediction: The server calculates various molecular descriptors and compares the compound to its database of toxic and non-toxic compounds.
-
Step 4: View Results: ProTox-II provides a comprehensive report including the predicted LD50 value, toxicity class, and predictions for other selected endpoints with confidence scores.[5]
admetSAR for ADMET Prediction
admetSAR is a web server for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds.
-
Step 1: Submit Compound: The user submits the compound's structure in SMILES format.
-
Step 2: Prediction Calculation: The server calculates a range of ADMET properties, including Ames mutagenicity, carcinogenicity, and oral acute toxicity.
-
Step 3: Review Profile: The results are presented in a comprehensive table, indicating whether the compound is predicted to be positive or negative for each endpoint.
Signaling Pathway and Experimental Workflow Visualization
Genotoxicity Pathway of Aromatic Amines
Aromatic amines, such as this compound, are known to exert their genotoxic effects through metabolic activation.[6] This process typically involves the cytochrome P450 enzyme system, leading to the formation of reactive metabolites that can bind to DNA and cause mutations.[7][8]
In Silico Toxicity Prediction Workflow
The following diagram illustrates a generalized workflow for in silico toxicity prediction, from compound selection to data analysis and decision-making.
References
- 1. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]
- 2. Comparison of in silico tools for evaluating rat oral acute toxicity† | Semantic Scholar [semanticscholar.org]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
The Art of Molecular Mimicry: Bioisosteric Strategies for the 1-(3-Amino-4-chlorophenyl)ethanone Scaffold
In the intricate world of drug discovery, the strategic modification of a lead compound is paramount to enhancing its efficacy, selectivity, and pharmacokinetic properties. One of the most powerful tools in the medicinal chemist's arsenal is the principle of bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity. This guide delves into the bioisosteric replacement strategies for the 1-(3-amino-4-chlorophenyl)ethanone scaffold, a key pharmacophore in numerous kinase inhibitors and other therapeutic agents. By examining analogous structures and their structure-activity relationships (SAR), we can illuminate potential pathways for optimizing molecules based on this important chemical framework.
While direct bioisosteric replacement studies on the this compound scaffold are not extensively reported in publicly available literature, valuable insights can be gleaned from research on structurally related compounds, particularly in the realm of kinase inhibitors. The 3-amino-4-chlorophenyl moiety is a crucial recognition element for the hinge region of many protein kinases. Therefore, modifications to this group can significantly impact binding affinity and overall biological activity.
Heterocyclic Scaffolds as Phenyl Ring Bioisosteres
A common strategy in medicinal chemistry is the replacement of a phenyl ring with a heterocyclic ring system. This can lead to improved physicochemical properties, such as solubility, and can introduce new interaction points with the target protein. For instance, various nitrogen-containing heterocycles have been successfully employed as bioisosteres for substituted phenyl rings.
Table 1: Comparison of Biological Activity of a 4-(Anilino)pyrimidine Kinase Inhibitor and its Putative Bioisosteres
| Compound ID | Scaffold | R Group | Target Kinase | IC50 (nM) |
| 1 | 4-(3-Chloro-4-fluoroanilino)pyrimidine | -H | EGFR | 10 |
| 2 | 4-(1H-Indazol-5-ylamino)pyrimidine | -H | EGFR | 25 |
| 3 | 4-(1H-Indazol-6-ylamino)pyrimidine | -H | EGFR | 15 |
| 4 | 4-(1H-Benzotriazol-5-ylamino)pyrimidine | -H | EGFR | 50 |
Data presented is hypothetical and for illustrative purposes, based on common trends observed in kinase inhibitor design. Actual values would be derived from specific experimental studies.
The data in Table 1 illustrates how replacing the 3-chloro-4-fluoroanilino moiety with different bicyclic nitrogen heterocycles can modulate the inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. While direct replacement may lead to a slight decrease in potency as seen with the indazole and benzotriazole bioisosteres, these modifications can offer advantages in other properties such as selectivity or metabolic stability.
Experimental Protocols
General Synthesis of 4-(Heterocyclylamino)pyrimidine Derivatives:
A mixture of 4-chloropyrimidine (1.0 eq) and the desired heterocyclic amine (e.g., 5-aminoindazole, 1.1 eq) in a suitable solvent such as isopropanol or n-butanol is heated to reflux for 4-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the desired product. Further purification can be achieved by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Example: EGFR):
The inhibitory activity of the compounds against EGFR is determined using a luminescence-based kinase assay. The assay is performed in a 384-well plate containing a reaction buffer, the EGFR enzyme, a substrate peptide, and ATP. The compounds are added at varying concentrations, and the reaction is initiated by the addition of ATP. After a defined incubation period, a reagent is added to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the kinase activity. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Logical Workflow for Bioisosteric Replacement
The process of identifying and evaluating bioisosteric replacements can be visualized as a logical workflow. This involves starting with the parent scaffold and systematically exploring different bioisosteric modifications, followed by synthesis and biological evaluation.
Caption: Workflow for bioisosteric replacement strategy.
Signaling Pathway Context
The this compound scaffold is often a component of molecules that target signaling pathways involved in cell proliferation and survival, such as the EGFR signaling pathway. Understanding the position of the target within the pathway is crucial for interpreting the effects of bioisosteric modifications.
Caption: Simplified EGFR signaling pathway and inhibitor action.
Conclusion
The exploration of bioisosteric replacements for the this compound scaffold is a promising avenue for the development of novel and improved therapeutic agents. While direct SAR data for this specific scaffold is limited, the principles of bioisosterism, guided by data from analogous structures, provide a rational framework for designing new molecules with enhanced biological profiles. The use of heterocyclic bioisosteres for the phenyl ring is a well-established and successful strategy in medicinal chemistry, offering a rich playground for molecular design and optimization. Future research focusing on the synthesis and evaluation of a diverse range of bioisosteres for this scaffold will undoubtedly contribute to the discovery of next-generation drugs.
Comparative Reactivity of 1-(3-Amino-4-chlorophenyl)ethanone with other Substituted Anilines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity is paramount for efficient synthesis and drug design. This guide provides a comparative analysis of the reactivity of 1-(3-Amino-4-chlorophenyl)ethanone against a range of other substituted anilines in key chemical transformations, including acylation, alkylation, and diazotization. The comparative data, supported by established principles of physical organic chemistry and available experimental results, aims to inform substrate selection and reaction optimization.
The reactivity of the amino group in aniline and its derivatives is critically influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the nucleophilicity of the amino nitrogen, thereby increasing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atom, leading to reduced basicity and nucleophilicity.
In this compound, the amino group is influenced by two electron-withdrawing substituents: a chloro group and an acetyl group. The chloro group, located para to the amino group, exerts a moderate electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The acetyl group, meta to the amino group, primarily exhibits a strong electron-withdrawing inductive effect (-I). The cumulative effect of these two groups significantly deactivates the amino group, making this compound a weakly basic and less reactive nucleophile compared to aniline and anilines bearing electron-donating or less deactivating substituents.
Quantitative Comparison of Basicity and Electronic Effects
The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. A lower pKa value indicates a weaker base. The electronic effect of a substituent can be quantified by its Hammett substituent constant (σ). Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.
The following table summarizes the pKa values and Hammett constants for a selection of substituted anilines, providing a quantitative basis for comparing their relative reactivity with this compound.
| Substituted Aniline | Substituent(s) | pKa of Conjugate Acid | Hammett Constant (σ) of Substituent(s) | Expected Relative Reactivity |
| 4-Methoxyaniline | 4-OCH₃ | 5.34 | -0.27 (para) | Very High |
| 4-Methylaniline | 4-CH₃ | 5.08 | -0.17 (para) | High |
| Aniline | H | 4.60 | 0.00 | Moderate |
| 4-Chloroaniline | 4-Cl | 3.98 | +0.23 (para) | Low |
| 3-Nitroaniline | 3-NO₂ | 2.47 | +0.71 (meta) | Very Low |
| This compound | 4-Cl, 3-COCH₃ | < 3 (Estimated) | +0.23 (para-Cl), +0.38 (meta-COCH₃) | Very Low |
Comparative Reactivity in Key Reactions
The reduced nucleophilicity of this compound translates to slower reaction rates and potentially lower yields in common reactions involving the amino group.
Acylation
Acylation of anilines is a nucleophilic acyl substitution reaction. The rate of this reaction is highly dependent on the nucleophilicity of the aniline. Electron-rich anilines react rapidly with acylating agents like acetyl chloride or acetic anhydride, while electron-deficient anilines require harsher reaction conditions or more reactive acylating agents.
Based on Hammett plot data for the acylation of substituted anilines, which typically show a negative ρ (rho) value, electron-withdrawing substituents significantly decrease the reaction rate. Therefore, this compound is expected to undergo acylation at a much slower rate than aniline and anilines with electron-donating groups. To achieve efficient acylation of this substrate, forcing conditions such as higher temperatures, longer reaction times, or the use of a more reactive acylating agent (e.g., an acyl halide over an anhydride) and a suitable base to neutralize the generated acid would be necessary.
Alkylation
Similar to acylation, the N-alkylation of anilines is a nucleophilic substitution reaction where the aniline acts as the nucleophile. The reactivity trend follows the same pattern: electron-donating groups on the aniline ring accelerate the reaction, while electron-withdrawing groups retard it. Hammett plots for the N-alkylation of anilines with various alkylating agents also exhibit negative ρ values, confirming that electron-withdrawing substituents decrease the reaction rate.
Consequently, the alkylation of this compound will be substantially more challenging compared to aniline. Achieving mono-alkylation might be feasible under forcing conditions, but di-alkylation would be even more difficult due to the increased steric hindrance and the deactivating effect of the first alkyl group.
Diazotization
Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. This reaction proceeds via an electrophilic attack of the nitrosonium ion (NO⁺) on the amino nitrogen. The nucleophilicity of the aniline is a key factor in the rate-determining step.
Anilines with electron-withdrawing groups generally undergo diazotization more slowly than those with electron-donating groups. The highly deactivated nature of the amino group in this compound suggests that its diazotization will require carefully controlled and potentially more acidic conditions to generate a sufficient concentration of the electrophilic nitrosonium ion to drive the reaction to completion.
Experimental Protocols
The following are general experimental protocols for the acylation, alkylation, and diazotization of deactivated anilines like this compound. Researchers should note that optimization of these conditions for the specific substrate is often necessary.
Protocol 1: Acylation of a Deactivated Aniline
Materials:
-
Deactivated aniline (e.g., this compound) (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride) (1.1 eq)
-
Pyridine (or another suitable base) (1.2 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Stir bar and appropriate glassware
Procedure:
-
Dissolve the deactivated aniline in the chosen solvent in a round-bottom flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
Slowly add the base (e.g., pyridine) to the stirred solution.
-
Add the acyl chloride dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Alkylation of a Deactivated Aniline
Materials:
-
Deactivated aniline (e.g., this compound) (1.0 eq)
-
Alkyl halide (e.g., methyl iodide) (1.1 eq)
-
Strong base (e.g., sodium hydride or potassium carbonate) (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Stir bar and appropriate glassware
Procedure:
-
To a stirred suspension of the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the deactivated aniline.
-
Stir the mixture at room temperature for a period to allow for the formation of the anilide anion.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Diazotization of a Deactivated Aniline
Materials:
-
Deactivated aniline (e.g., this compound) (1.0 eq)
-
Concentrated hydrochloric acid or sulfuric acid
-
Sodium nitrite (1.05 eq)
-
Water
-
Ice
Procedure:
-
Suspend the deactivated aniline in a mixture of the concentrated acid and water in a beaker.
-
Cool the suspension in an ice-salt bath to 0-5 °C with vigorous stirring.
-
In a separate flask, dissolve sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C. The aniline derivative may dissolve as the diazonium salt is formed.
-
After the addition is complete, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C.
-
The resulting solution of the diazonium salt is typically used immediately in subsequent reactions without isolation.
Visualizing Reactivity Trends
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical relationship of substituent effects on aniline reactivity.
Caption: General experimental workflows for reactions of deactivated anilines.
Comparative Analysis of X-ray Crystallographic Data for 1-(3-Amino-4-chlorophenyl)ethanone Derivatives
This guide provides a comparative analysis of the X-ray crystallographic data of 1-(3-amino-4-chlorophenyl)ethanone derivatives. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the structural properties of these compounds alongside their synthetic protocols and potential biological activities.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for derivatives of this compound, providing a basis for structural comparison.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile[1] | C₂₁H₁₅ClN₂O₂ | Triclinic | P-1 | 8.7171(4) | 10.9509(5) | 19.5853(9) | 78.249(2) | 89.000(2) | 70.054(2) | 1717.88(14) | 4 |
| 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile[2] | C₁₁H₇ClN₄ | Monoclinic | P2₁/c | 3.817(3) | 13.533(10) | 19.607(15) | 90 | 93.401(10) | 90 | 1009.9(13) | 4 |
| 2-Chloro-1-(3-hydroxyphenyl)ethanone[3] | C₈H₇ClO₂ | - | - | - | - | - | - | - | - | - | - |
Note: Detailed crystallographic data for 2-Chloro-1-(3-hydroxyphenyl)ethanone was not fully available in the provided search results.
Experimental Protocols
Synthesis of 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile
This derivative was synthesized through a one-pot reaction involving 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile.[1] The reaction was carried out in an ethanolic piperidine solution and subjected to microwave irradiation at 400 W for 2 minutes to achieve a high yield.[1]
Synthesis of 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile
This compound was prepared via a one-pot, three-component reaction. The synthesis involved the reaction of malononitrile with the corresponding arylglyoxal in the presence of hydrazine hydrate.[2] The reaction was conducted at room temperature in a mixture of water and ethanol.[2]
Synthesis of 2-Chloro-1-(3-hydroxyphenyl)ethanone
The synthesis of this α-haloketone was achieved by adding sulfuryl chloride dropwise to a stirred mixture of 3-hydroxyacetophenone in methanol and ethyl acetate/dichloromethane at 293–303 K.[3] After the addition, the reaction was stirred for one hour at room temperature.[3]
X-ray Crystallography
For the benzo[f]chromene derivative, single crystals were obtained by the slow evaporation of an ethanol solution at room temperature.[1] Data collection was performed on a Bruker APEX-II D8 Venture area diffractometer using Mo Kα and Cu Kα radiations at 293(2) K.[1] The structure was solved using SHELXTL-2018/3.[1]
Biological Activity and Potential Applications
The this compound scaffold and its derivatives are of interest due to their diverse biological activities. For instance, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile has demonstrated promising antibacterial and antifungal activities.[1] Molecular docking studies of this compound have also been conducted to understand its interaction with biological targets.[1]
Derivatives of 1,3,4-oxadiazole, which can be synthesized from related starting materials, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] Similarly, 1-indanones, which share some structural similarities, have shown potent antiviral, anti-inflammatory, and anticancer activities.[6]
Experimental Workflow for X-ray Crystallography
The following diagram illustrates a typical workflow for obtaining X-ray crystallographic data.
Potential Signaling Pathway Interaction
While specific signaling pathway interactions for these exact derivatives were not detailed in the provided search results, compounds with similar structural motifs are known to interact with various biological pathways. For example, some heterocyclic compounds are designed as inhibitors of specific enzymes or receptors involved in disease signaling. The diagram below represents a hypothetical signaling pathway that could be targeted by such inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade | MDPI [mdpi.com]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(3-Amino-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantitative determination of 1-(3-Amino-4-chlorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of this compound in research and development settings. This document details High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, presenting their respective strengths and limitations through supporting experimental data and detailed protocols.
Methodology Comparison
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of the most common analytical methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High (can separate from structurally similar impurities). | High (excellent separation for volatile compounds). | Low (potential for interference from other absorbing species). |
| Sensitivity | High (typically in the µg/mL to ng/mL range). | Very High (can reach pg/mL levels with appropriate detectors). | Moderate (generally in the µg/mL range). |
| Linearity | Excellent over a wide concentration range. | Good, but can be affected by sample volatility and injection technique. | Good, but typically over a narrower concentration range (adherence to Beer's Law). |
| Precision | High (RSD < 2%). | High (RSD < 5%). | Moderate (RSD < 5%). |
| Sample Throughput | Moderate. | Low to Moderate. | High. |
| Instrumentation Cost | High. | High. | Low. |
| Typical Use Case | Routine quality control, purity determination, and stability studies. | Analysis of volatile impurities and residual solvents. | Rapid, high-throughput screening and in-process controls. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for similar chlorinated aromatic ketones and is suitable for the accurate quantification of this compound.[1][2]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[2]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.[2]
Reagent and Standard Preparation:
-
Acetonitrile: HPLC grade.[2]
-
Water: HPLC grade or ultrapure water.[2]
-
Reference Standard: this compound with a purity of >98%.
-
Diluent: Acetonitrile:Water (60:40, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.[2]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[2]
Sample Preparation:
The sample preparation procedure may vary depending on the sample matrix. For a relatively clean sample matrix, accurately weigh a known amount of the sample and dissolve it in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
Gas Chromatography (GC)
This method is suitable for the analysis of volatile and semi-volatile compounds and can be adapted for the quantification of this compound, particularly for assessing volatile impurities.
Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column suitable for polar compounds, such as one with a poly(35% diphenyl/65% dimethyl siloxane) stationary phase.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection).
Reagent and Standard Preparation:
-
Solvent: HPLC grade methanol or acetone.
-
Reference Standard: this compound with a purity of >98%.
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using the appropriate GC solvent.
-
Calibration Standards: Prepare by serial dilution of the stock solution.
UV-Visible Spectrophotometry
This method offers a rapid and simple approach for the quantification of this compound in solutions where interfering substances are minimal.
Instrumentation and Conditions:
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a dilute solution of this compound in the chosen solvent (e.g., methanol) from 200 to 400 nm.
-
Cuvettes: 1 cm quartz cuvettes.
Reagent and Standard Preparation:
-
Solvent: Spectroscopic grade methanol.
-
Reference Standard: this compound with a purity of >98%.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected absorbance range (typically 0.1 to 1.0 AU).
Visualizations
The following diagrams illustrate the workflows for the analytical methods described.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Logical relationship of parameters in analytical method validation.
References
Safety Operating Guide
Proper Disposal of 1-(3-Amino-4-chlorophenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, proper disposal of 1-(3-Amino-4-chlorophenyl)ethanone, a halogenated organic compound, requires segregation from non-halogenated waste streams and adherence to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain. Personnel handling this substance must wear appropriate personal protective equipment (PPE) and work in a well-ventilated area, preferably a chemical fume hood.
This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
Prior to handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this exact compound is not publicly available, general safety protocols for halogenated organic compounds should be strictly followed.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| PPE Category | Item | Specification/Standard |
| Eye and Face | Safety Glasses | ANSI Z87.1 approved |
| Chemical Goggles | ANSI Z87.1 approved | |
| Face Shield | Recommended for bulk handling or potential splash | |
| Hand | Chemical-resistant gloves | Nitrile or neoprene, check manufacturer's compatibility data |
| Body | Laboratory Coat | Standard |
| Chemical-resistant apron | Recommended for bulk handling | |
| Respiratory | Fume Hood | Required for all handling |
| Respirator | As specified in the SDS for certain operations |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The following procedure outlines the necessary steps for its collection and disposal as a halogenated organic waste.
-
Segregation: At the point of generation, separate waste containing this compound from all other waste streams, especially non-halogenated organic waste.[1][2][3] This is crucial as mixing halogenated and non-halogenated waste can complicate disposal procedures and increase costs.[4]
-
Waste Container Selection: Use a designated, properly labeled, and chemically compatible container for the collection of halogenated organic waste.[2][3][4] The container should be in good condition and have a secure, tight-fitting lid to prevent the release of vapors.
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list the chemical constituents, including "this compound" and any other chemicals present in the waste.[2][3] Ensure the label is legible and securely attached to the container.
-
Collection:
-
Perform all transfers of waste into the collection container within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid overfilling the container; a general guideline is to fill it to no more than 80% of its capacity to allow for expansion.
-
Keep the waste container securely closed at all times, except when adding waste.[2][4]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition.[4]
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(3-Amino-4-chlorophenyl)ethanone
Essential Safety and Handling Guide for 1-(3-Amino-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 79406-57-8). The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Classification
| Hazard Category | GHS Hazard Statement (Anticipated) |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Note: This classification is inferred from structurally similar compounds and should be treated as a precautionary guideline. Always consult the specific SDS provided by the supplier.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, which is a solid at room temperature[3].
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles, especially when there is a risk of splashing or dust generation[1][4]. |
| Skin | Chemical-Resistant Gloves and Lab Coat | Nitrile or neoprene gloves are recommended. A lab coat or chemical-resistant suit should be worn to protect the body[1][4]. |
| Respiratory | Respirator | If exposure limits are exceeded or if dust is generated, a full-face respirator with an appropriate filter for organic vapors and particulates should be used[1][4]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this compound.
1. Preparation:
-
Ensure a calibrated analytical balance is available for accurate measurement.
-
Prepare a clean, designated workspace within a certified chemical fume hood.
-
Have all necessary glassware and equipment clean and readily accessible.
-
Ensure emergency equipment, including an eyewash station and safety shower, is unobstructed and operational.
2. Weighing and Aliquoting:
-
Perform all weighing and handling of the solid compound within a chemical fume hood to control dust and vapor.
-
Use appropriate anti-static weighing paper or a weighing boat.
-
Close the primary container immediately after use.
3. Dissolution (if applicable):
-
If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure the dissolution vessel is appropriately sized and made of a compatible material.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly remove and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Chemical Waste | Labeled, sealed, and compatible hazardous waste container. | Collect all solid waste in a designated container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name[5]. |
| Contaminated Labware (Gloves, Wipes, etc.) | Labeled hazardous waste bag or container. | All disposable items that have come into contact with the chemical should be collected as hazardous waste[6][7]. |
| Liquid Waste (Solutions) | Labeled, sealed, and compatible hazardous waste container for halogenated organic waste. | Do not dispose of solutions down the drain. Collect in a designated container for halogenated waste[5]. |
General Disposal Protocol:
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1]. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's EHS department. |
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of safely handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-氨基-4-氯苯基)乙酮 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
